2-Methylbutane-1,2,3,4,-tetrol
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-methylbutane-1,2,3,4-tetrol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O4/c1-5(9,3-7)4(8)2-6/h4,6-9H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVJFBSSLICXEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(C(CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901308143 | |
| Record name | 2-Methyl-1,2,3,4-butanetetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901308143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42933-13-1 | |
| Record name | 2-Methyl-1,2,3,4-butanetetrol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42933-13-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylbutane-1,2,3,4,-tetrol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042933131 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-1,2,3,4-butanetetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901308143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylbutane-1,2,3,4,-tetrol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.897 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Methylbutane-1,2,3,4-tetrol: Structure, Properties, and Potential
Introduction: Situating a Novel Polyol in the Landscape of Chemical and Pharmaceutical Research
Polyols, or sugar alcohols, are a class of organic compounds characterized by the presence of multiple hydroxyl (-OH) groups.[1] This structural feature imparts high polarity, water solubility, and a capacity for extensive hydrogen bonding, making them significant in various fields, from food science to polymer chemistry and drug development.[1] While simple polyols like glycerol and erythritol are well-studied and widely utilized, the vast chemical space of more complex and substituted polyols remains a fertile ground for discovery.
This technical guide focuses on a specific, lesser-known polyol: 2-Methylbutane-1,2,3,4-tetrol . With the molecular formula C5H12O4, this compound presents a unique combination of a branched-chain alkane backbone and four hydroxyl groups.[2][3] The presence of a methyl group on a butanetetrol framework introduces stereochemical complexity and the potential for novel physicochemical and biological properties. This document aims to provide a comprehensive overview of 2-Methylbutane-1,2,3,4-tetrol, consolidating known information and offering scientifically grounded predictions to guide future research and application development, particularly for researchers, scientists, and professionals in drug development.
I. Chemical Structure and Stereoisomerism: The Foundation of Functionality
The systematic IUPAC name, 2-methylbutane-1,2,3,4-tetrol, precisely defines its molecular architecture: a four-carbon butane chain with hydroxyl groups at positions 1, 2, 3, and 4, and a methyl group at position 2.[2]
Stereochemical Complexity: A critical feature of this molecule is its chirality. The carbon atoms at positions 2, 3, and 4 are chiral centers, giving rise to 2³ = 8 possible stereoisomers. These stereoisomers can be grouped into four pairs of enantiomers. The specific spatial arrangement of the hydroxyl and methyl groups in each isomer will profoundly influence its biological activity and physical properties, as stereochemistry is a key determinant in molecular recognition by enzymes and receptors.[4][5][6]
The four stereoisomers of the closely related 2-methyltetrols (2-methylerythritol and 2-methylthreitol) have been identified and studied, highlighting the importance of resolving and characterizing each stereoisomer of 2-Methylbutane-1,2,3,4-tetrol.[4] The absolute configuration of each chiral center dictates the overall shape of the molecule, which in turn governs its interactions with other chiral molecules, a fundamental principle in drug design and development.[7]
II. Physicochemical Properties: A Predictive Analysis
Direct experimental data for all physicochemical properties of 2-Methylbutane-1,2,3,4-tetrol are not extensively available. However, based on the principles of physical organic chemistry and data from analogous polyols, we can predict its key characteristics.
| Property | Predicted Value/Characteristic | Rationale and Comparative Insights |
| Molecular Weight | 136.15 g/mol | Calculated from the molecular formula C5H12O4.[2][8][9] |
| Appearance | White, crystalline solid | Similar to other solid polyols like erythritol and xylitol.[10] |
| Solubility | High solubility in polar solvents (e.g., water, ethanol); low solubility in nonpolar solvents (e.g., hexane). | The four hydroxyl groups allow for extensive hydrogen bonding with polar solvent molecules. This is a common characteristic of polyols.[11] |
| Melting Point | Relatively high for its molecular weight. | Strong intermolecular hydrogen bonding between the hydroxyl groups requires significant energy to overcome, leading to a higher melting point compared to non-hydroxylated alkanes of similar mass. For comparison, the unbranched butane-1,2,3,4-tetrol (erythritol) has a melting point of 121.5 °C.[10] |
| Boiling Point | High and likely to decompose before boiling at atmospheric pressure. | Extensive hydrogen bonding also leads to a high boiling point. Vacuum distillation would be necessary to avoid decomposition. The boiling point of butane-1,2,3,4-tetrol is approximately 329-331 °C.[10] |
| LogP (Octanol-Water Partition Coefficient) | Predicted to be low (e.g., -2.2).[2][8][9] | The high polarity due to the hydroxyl groups results in a strong preference for the aqueous phase over the lipid phase. |
These predicted properties underscore the hydrophilic nature of 2-Methylbutane-1,2,3,4-tetrol, which has significant implications for its potential applications, particularly in biological systems and pharmaceutical formulations.
III. Spectroscopic Characterization: The Fingerprint of the Molecule
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is expected to be complex due to the presence of multiple, diastereotopic protons. Key signals would include:
-
A singlet or doublet for the methyl group protons.
-
Multiple multiplets for the methine and methylene protons on the butane backbone, with chemical shifts influenced by the adjacent hydroxyl groups.
-
Broad signals for the hydroxyl protons, which may be exchangeable with D₂O.
-
-
¹³C NMR : The carbon NMR spectrum would show five distinct signals corresponding to the five carbon atoms of the molecule. The chemical shifts of the carbons bearing hydroxyl groups would be in the range of 60-80 ppm.[12][13]
-
-
Infrared (IR) Spectroscopy : The IR spectrum would be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibrations of the hydrogen-bonded hydroxyl groups.[12][14] C-O stretching vibrations would appear in the 1000-1200 cm⁻¹ region.[14]
-
Mass Spectrometry (MS) :
-
Electrospray ionization (ESI) would be a suitable method for ionization.
-
The mass spectrum would show a molecular ion peak (or more likely, adducts with sodium or potassium) corresponding to the molecular weight of 136.15 g/mol .
-
Fragmentation patterns would likely involve the loss of water molecules and cleavage of the carbon-carbon bonds. Tandem mass spectrometry (MS/MS) would be invaluable for detailed structural analysis.[15][16]
-
IV. Potential Synthetic Pathways: From Precursors to Polyols
The synthesis of specific stereoisomers of 2-Methylbutane-1,2,3,4-tetrol presents a significant challenge due to the need to control the stereochemistry at three chiral centers. Several strategies can be envisioned, drawing from established methods in asymmetric synthesis.[7]
One plausible approach involves the stereoselective dihydroxylation of a suitable unsaturated precursor. For instance, the Sharpless asymmetric dihydroxylation of a chiral allylic alcohol derived from a simpler starting material could be employed to introduce two of the hydroxyl groups with a defined stereochemistry.[7] Subsequent chemical manipulations would be required to install the remaining hydroxyl groups.
Alternatively, a chemo-enzymatic approach could be highly effective.[17] This might involve the use of enzymes, such as lipases, for the kinetic resolution of a racemic intermediate, allowing for the separation of enantiomers and their subsequent elaboration into the desired stereoisomers of the target molecule.[17] The synthesis of all isomers of 2-methylbutane-1,2,3,4-tetrol has been reported, demonstrating the feasibility of such synthetic endeavors.[17][18]
Diagram: Proposed Synthetic Workflow
Caption: A generalized workflow for the asymmetric synthesis of a specific stereoisomer of 2-Methylbutane-1,2,3,4-tetrol.
V. Potential Applications in Drug Development and Research
The unique structural features of 2-Methylbutane-1,2,3,4-tetrol suggest several potential applications in the pharmaceutical and life sciences sectors.
-
Chiral Building Blocks : The densely functionalized and stereochemically rich structure of 2-Methylbutane-1,2,3,4-tetrol makes it an attractive chiral building block for the synthesis of more complex, biologically active molecules.[19][20] Its various stereoisomers could serve as scaffolds for the development of novel drug candidates.
-
Excipients in Drug Formulation : Polyols are commonly used as excipients in pharmaceutical formulations due to their stabilizing and solubilizing properties. The high water solubility and potential for hydrogen bonding of 2-Methylbutane-1,2,3,4-tetrol could make it a useful component in liquid or solid dosage forms.
-
Probes for Biological Systems : As an analog of endogenous polyols, 2-Methylbutane-1,2,3,4-tetrol could be used as a chemical probe to study enzymes and metabolic pathways involved in polyol metabolism. Dysregulation of the polyol pathway is implicated in various diseases, including diabetic complications.[1]
-
Potential Biological Activity : While no specific biological activities have been extensively reported for 2-Methylbutane-1,2,3,4-tetrol, other tetrols have shown a range of biological effects, including anti-inflammatory properties.[21][22] Screening the different stereoisomers of 2-Methylbutane-1,2,3,4-tetrol for various biological activities could be a promising area of research. For instance, tetrazole-containing compounds, which are structurally distinct but also nitrogen-rich heterocycles, exhibit a wide array of pharmacological activities.[23][24]
VI. Experimental Protocols for Characterization
For researchers who have synthesized or isolated 2-Methylbutane-1,2,3,4-tetrol, a rigorous characterization protocol is essential.
Protocol 1: Purification and Structural Verification
-
Initial Purification :
-
Crude product should be purified using column chromatography on silica gel.
-
A polar solvent system, such as a gradient of methanol in dichloromethane, is likely to be effective.
-
Monitor fractions by thin-layer chromatography (TLC) using a suitable stain (e.g., potassium permanganate).
-
-
Purity Assessment :
-
Structural Elucidation :
-
Obtain high-resolution ¹H and ¹³C NMR spectra.
-
Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to confirm the connectivity of the atoms.
-
Acquire a high-resolution mass spectrum (HRMS) to confirm the elemental composition.
-
Obtain an IR spectrum to confirm the presence of hydroxyl groups.
-
Diagram: Characterization Workflow
Caption: A streamlined workflow for the purification and characterization of 2-Methylbutane-1,2,3,4-tetrol.
VII. Conclusion and Future Directions
2-Methylbutane-1,2,3,4-tetrol represents an intriguing yet under-explored molecule with significant potential. Its stereochemical complexity, coupled with the inherent properties of polyols, makes it a compelling target for further investigation. Future research should focus on:
-
Stereoselective Synthesis : The development of efficient and scalable synthetic routes to access all eight stereoisomers in high purity is paramount.
-
Comprehensive Characterization : A full experimental characterization of the physicochemical and spectroscopic properties of each stereoisomer is needed.
-
Biological Screening : A systematic evaluation of the biological activities of the individual stereoisomers could uncover novel therapeutic leads or valuable research tools.
-
Applications in Materials Science : The potential of 2-Methylbutane-1,2,3,4-tetrol as a monomer or cross-linking agent in the synthesis of novel bio-based polymers could be explored.[26][27]
By building upon the foundational knowledge and predictive insights presented in this guide, the scientific community can begin to unlock the full potential of this unique polyol and its derivatives.
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Analysis of polyols in urine by liquid chromatography-tandem mass spectrometry: a useful tool for recognition of inborn errors affecting polyol metabolism. PubMed. Available from: [Link]
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Determination of polyols in serum by selected ion monitoring. PubMed. Available from: [Link]
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Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. PMC. Available from: [Link]
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2-Methyl-1,2,3,4-butanetetrol. PubChem. Available from: [Link]
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Chemo-Enzymatic Synthesis of All Isomers of 2-Methylbutane-1,2,3,4-tetraol – Important Contributors to Atmospheric Aerosols. ResearchGate. Available from: [Link]
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Novel components of the human metabolome: the identification, characterization and anti-inflammatory activity of two 5-androstene tetrols. PubMed. Available from: [Link]
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(2R,3R)-2-methylbutane-1,2,3,4-tetrol. PubChem. Available from: [Link]
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Morphology and Physicochemical Properties of Branched Polyurethane/Biopolymer Blends. MDPI. Available from: [Link]
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Comparative Conformational Analysis of Acyclic Sugar Alcohols Ribitol, Xylitol and d-Arabitol by Solution NMR and Molecular Dynamics Simulations. PMC. Available from: [Link]
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Biological Activities and Crystal Structure Determination of trans, trans-Cyclohexane-1,2,4,5-tetrol Monohydrate from Pseuduvaria phuyensis (R.M.K. Saunders). Preprints.org. Available from: [Link]
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Synthesis of 2-C-methyl-D-erythritol and 2-C-methyl-L-threitol; determination of the absolute configuration of 2-C-methyl-1,2,3,4-butanetetrol isolated. ResearchGate. Available from: [Link]
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Physicochemical characterization of branched chain polymeric polypeptide carriers based on a poly-lysine backbone. PubMed. Available from: [Link]
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Detection and identification of sugar alcohol sweeteners by ion mobility spectrometry. SpringerLink. Available from: [Link]
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A Practical Way to Synthesize Chiral Fluoro-Containing polyhydro-2H-chromenes From Monoterpenoids. PubMed. Available from: [Link]
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Long-Chain Branched Bio-Based Poly(butylene dodecanedioate) Copolyester Using Pentaerythritol as Branching Agent: Synthesis, Thermo-Mechanical, and Rheological Properties. MDPI. Available from: [Link]
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Mechanism of 2-Methylbutane-1,2,3,4-tetrol Formation from Isoprene Oxidation
Executive Summary
This technical guide delineates the mechanistic formation of 2-methylbutane-1,2,3,4-tetrols (2-methyltetrols) from the atmospheric oxidation of isoprene (2-methyl-1,3-butadiene). While isoprene is the most abundant non-methane biogenic volatile organic compound (BVOC) emitted globally, its oxidation products—specifically the tetrols—serve as critical tracers for secondary organic aerosol (SOA) formation.[1][2]
For researchers in drug development and toxicology, this pathway is of particular interest as a model for epoxide-mediated toxicity and stereoselective hydrolysis . The formation of these tetrols is not a simple gas-phase oxidation but a multiphase process involving the generation of Isoprene Epoxydiols (IEPOX) followed by acid-catalyzed ring opening on aerosol surfaces.
Mechanistic Foundations: The Gas-Phase Radical Cascade
The formation of 2-methyltetrols begins in the gas phase. The process is initiated by the hydroxyl radical (OH) and governed by the concentration of nitric oxide (NO). Under low-NO conditions (pristine environments), the pathway favors the formation of hydroperoxides and epoxides rather than fragmentation into smaller carbonyls.
Step 1: Initiation and Peroxy Radical Formation
The oxidation initiates with the electrophilic addition of the OH radical to the double bonds of isoprene.
-
C4-Addition (Major): OH adds to C4, followed by O₂ addition to C1, forming the ISOPOO radical.
-
C1-Addition (Minor): OH adds to C1, followed by O₂ addition to C4.
Step 2: The ISOPOOH Junction
Under low-NO conditions, the ISOPOO radical reacts primarily with hydroperoxyl radicals (
Step 3: The IEPOX Gateway (Critical Intermediate)
This is the rate-determining step for SOA potential. A second OH radical attacks ISOPOOH. Instead of a standard termination, this reaction triggers an intramolecular substitution that expels the OH group, closing the ring to form Isoprene Epoxydiols (IEPOX) .
- -IEPOX: Formed from (4,3)-ISOPOOH.
- -IEPOX: Formed from (1,2)-ISOPOOH.
Expert Insight: The conversion of ISOPOOH to IEPOX regenerates the OH radical, making this cycle autocatalytic in terms of oxidative capacity.
The Heterogeneous Interface: Acid-Catalyzed Hydrolysis
Gas-phase IEPOX is relatively stable. The formation of 2-methyltetrols requires a phase transfer. IEPOX undergoes reactive uptake onto acidic aerosol particles (sulfate/nitrate seeds).[4]
Mechanism of Ring Opening
Once partitioned into the aqueous phase of the aerosol, IEPOX undergoes acid-catalyzed hydrolysis (
-
Protonation: The epoxide oxygen is protonated by hydronium ions (
) present in the aerosol. -
Nucleophilic Attack: Water acts as the nucleophile, attacking the more substituted carbon (Markovnikov-like) or the less hindered carbon depending on steric and electronic factors.
-
Tetrol Formation: The ring opens to yield the 2-methylbutane-1,2,3,4-tetrol.
Stereochemical Outcomes
The hydrolysis is stereospecific. The geometry of the IEPOX precursor determines the diastereomer formed:
-
2-Methylerythritol: Predominantly formed from trans-
-IEPOX. -
2-Methylthreitol: Predominantly formed from cis-
-IEPOX.
Pathway Visualization
The following diagram illustrates the complete cascade from Isoprene to the Tetrol isomers.
Figure 1: The multiphase oxidation pathway of isoprene yielding 2-methyltetrols via the IEPOX intermediate.
Experimental Protocols: Validation & Detection
For application scientists validating this mechanism or synthesizing standards, the following protocol ensures rigorous detection of the tetrols.
Protocol: Chamber Simulation & GC/MS Detection
Objective: Generate and quantify 2-methyltetrols to validate IEPOX uptake efficiency.
Phase 1: Chamber Reaction
-
Seed Generation: Nebulize a solution of Magnesium Sulfate (
) and Sulfuric Acid ( ) into a Teflon environmental chamber to create acidic seed particles (Target pH < 2.0). -
Reactant Injection: Inject Isoprene (500 ppb) and Hydrogen Peroxide (
) as the OH precursor. -
Oxidation: Irradiate with UV lights (300-400 nm) for 4 hours.
photolysis generates OH radicals. -
Collection: Draw chamber air through a Quartz Fiber Filter (QFF) at 10 L/min for 2 hours.
Phase 2: Extraction & Derivatization
-
Extraction: Sonicate the QFF in methanol (20 mL) for 45 minutes.
-
Filtration: Filter extract through a 0.2
PTFE syringe filter. -
Dry Down: Evaporate solvent under a gentle
stream to dryness. -
Derivatization: Add 50
of BSTFA + 1% TMCS (N,O-bis(trimethylsilyl)trifluoroacetamide). Incubate at 70°C for 1 hour.-
Rationale: Tetrols are too polar for direct GC analysis. Silylation converts hydroxyl groups to trimethylsilyl (TMS) ethers, increasing volatility.
-
Phase 3: GC/MS Analysis
-
Column: HP-5MS (30m x 0.25mm x 0.25
). -
Carrier Gas: Helium at 1.0 mL/min.
-
Temp Program: 60°C (1 min)
300°C at 10°C/min. -
Detection: Electron Impact (EI) mode. Monitor ions m/z 219 and m/z 335 (characteristic TMS fragments of tetrols).
Workflow Visualization
Figure 2: Analytical workflow for the isolation and detection of 2-methyltetrols from aerosol samples.
Key Data & Kinetic Parameters
The following table summarizes the kinetic drivers for the formation of 2-methyltetrols. Note the heavy dependence on aerosol acidity (
| Parameter | Value / Condition | Relevance |
| IEPOX Gas Yield | > 75% (Low-NO conditions) | High potential for downstream tetrol formation [2]. |
| Reactive Uptake Coeff ( | Dependent on particle acidity and water content [3]. | |
| Rate Constant ( | Acid-catalyzed hydrolysis is the rate-limiting step in the particle phase [4]. | |
| Isomer Ratio (Thre/Ery) | ~0.3 - 0.5 | Diagnostic ratio used to distinguish isoprene SOA from other sources [1]. |
References
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Claeys, M., et al. (2004).[5] Formation of Secondary Organic Aerosols Through Photooxidation of Isoprene.[1][6][7][8][9] Science. Link
-
Paulot, F., et al. (2009).[4] Unexpected Epoxide Formation in the Gas-Phase Photooxidation of Isoprene. Science. Link
-
Surratt, J. D., et al. (2010).[4][10] Reactive Intermediates Revealed in Secondary Organic Aerosol Formation from Isoprene. PNAS. Link
-
Cole-Filipiak, N. C., et al. (2010). Acid-Catalyzed Hydrolysis of Isoprene Epoxydiols. Environmental Science & Technology.[11] Link
-
Lin, Y. H., et al. (2012). Isoprene Epoxydiols as Precursors to Secondary Organic Aerosol Formation: Acid-Catalyzed Reactive Uptake Studies with Authentic Compounds. Environmental Science & Technology.[11] Link
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Technical Whitepaper: Hygroscopic Properties & Phase State Dynamics of 2-Methylbutane-1,2,3,4-tetrol in Aerosols
This technical guide synthesizes the physicochemical behavior of 2-Methylbutane-1,2,3,4-tetrol (2-methyltetrols) in aerosol systems, bridging atmospheric chemistry with inhalation science.
Executive Summary
2-Methylbutane-1,2,3,4-tetrol (C
This guide characterizes 2-MT as a moderately hygroscopic species (
Physicochemical Characterization
Chemical Structure & Isomerism
2-MT exists primarily as two diastereomers: 2-methylerythritol and 2-methylthreitol . In aerosol studies, these are often analyzed as a collective sum due to their similar thermodynamic properties.
-
Solubility: Highly water-soluble (polyol nature similar to sugar alcohols like mannitol).
-
Atmospheric Source: Acid-catalyzed hydrolysis of isoprene epoxydiols (IEPOX) on sulfate aerosols.[6]
Thermodynamic State
Pure 2-MT aerosols do not crystallize readily; they tend to form amorphous supersaturated solutions .
-
Glass Transition (
): K (dry). -
Implication: At typical tropospheric temperatures, dry 2-MT particles may exist as semisolids or glasses , significantly retarding water uptake kinetics.
Hygroscopic Properties[7][8][9][10][11][12][13]
Hygroscopicity Parameter ( )
The water uptake is quantified using the
Table 1: Hygroscopic Parameters of 2-Methyltetrol Aerosols
| Condition | Measurement Technique | Kappa ( | Growth Factor (HGF) at 90% RH* | Notes |
| Subsaturated (RH < 100%) | HTDMA | 0.10 – 0.11 | ~1.24 | Mass transfer limitations may suppress observed growth. |
| Supersaturated (RH > 100%) | CCN Counter | 0.27 | N/A (Activation) | Higher |
| Mixed (2-MT + Ammonium Sulfate) | HTDMA | Non-ideal | Variable | At >45% organic mass, |
*Calculated using
Water Activity & Isotherms
Unlike salts that deliquesce (step-change), 2-MT shows continuous water uptake . However, the kinetics of this uptake are governed by viscosity. At low RH (<40%), the particle may be glassy, preventing water diffusion into the core, leading to a "core-shell" morphology that defies equilibrium predictions.
Experimental Methodologies
To validate these properties, we utilize two primary setups: HTDMA for subsaturated growth and Optical Tweezers/EDB for single-particle viscosity.
HTDMA Protocol (Hygroscopicity Tandem Differential Mobility Analyzer)
This protocol measures the change in particle diameter as a function of RH.
-
Aerosol Generation: Atomize aqueous 2-MT solution; pass through diffusion dryer (RH < 5%).
-
Size Selection: DMA-1 selects monodisperse particles (e.g.,
nm). -
Conditioning: Particles pass through a Nafion humidifier (RH set to 90%).
-
Scanning: DMA-2 scans the size distribution of the humidified particles.[8]
-
Data Analysis: Calculate
.[9]
Visualization of HTDMA Workflow
Figure 1: Schematic of the HTDMA system used to determine the hygroscopic growth factor (HGF) of 2-MT aerosols.
Phase State & Viscosity Dynamics[1][14][15][16][17]
The "glassy" nature of 2-MT is a critical differentiator from standard liquid aerosols.
The Viscosity-RH Relationship
As RH decreases, water (a plasticizer) evaporates, and the viscosity of 2-MT increases exponentially.
-
High RH (>80%): Liquid state (
Pa·s). Rapid equilibrium. -
Moderate RH (40–80%): Semisolid (
Pa·s). Diffusion limited. -
Low RH (<30%): Glassy solid (
Pa·s). Kinetic arrest.
Visualization of Phase Dynamics
Figure 2: Phase transitions of 2-MT aerosols driven by relative humidity. Note the hysteresis potential during humidification due to slow diffusion.
Implications for Drug Development & Inhalation Toxicology
While primarily an atmospheric tracer, the properties of 2-MT model the behavior of polyol excipients in inhaled formulations.
-
Lung Deposition Modeling:
-
Hygroscopic growth in the high-humidity environment of the lung (99.5% RH) drastically changes particle size.
-
A 2-MT particle with
and will grow to approx. in the respiratory tract.[10] -
Impact: This growth shifts deposition from the deep alveolar region to the tracheobronchial region.
-
-
Formulation Stability:
-
The tendency of 2-MT to form glasses rather than crystals suggests it can stabilize amorphous drug dispersions, preventing recrystallization but potentially trapping moisture.
-
References
-
Ferdousi-Rokib, N., et al. (2025).[11] Hygroscopicity of Isoprene-Derived Secondary Organic Aerosol Mixture Proxies: The Importance of Solute Diffusion and Salting-In Effects. EGUsphere. Link
-
Surratt, J.D., et al. (2024). Quantifying and Modeling the Impact of Phase State on the Ice Nucleation Abilities of 2-Methyltetrols. Environmental Science & Technology.[12][13] Link[12]
-
Petters, M. D., & Kreidenweis, S. M. (2007).[14] A single parameter representation of hygroscopic growth and cloud condensation nucleus activity. Atmospheric Chemistry and Physics. Link
-
PubChem. (2025).[2][5] Compound Summary: 2-methylbutane-1,2,3,4-tetrol.[1][2][3][5] National Library of Medicine. Link
-
Pringle, K. J., et al. (2010). Global distribution of the effective aerosol hygroscopicity parameter for CCN activation. Atmospheric Chemistry and Physics. Link
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2-Methylbutane-1,2,3,4-tetrol: A Foundational Tracer for Biogenic Secondary Organic Aerosol
An In-Depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Abstract
Biogenic volatile organic compounds (BVOCs) released by vegetation are a dominant precursor to atmospheric secondary organic aerosol (SOA), profoundly influencing air quality, climate, and atmospheric chemistry.[1][2] Isoprene is the most abundant non-methane BVOC, and understanding its contribution to SOA is critical.[3] This technical guide provides an in-depth exploration of 2-methylbutane-1,2,3,4-tetrol (commonly referred to as 2-methyltetrol), a key molecular tracer used to identify and quantify SOA derived from isoprene. We will dissect its atmospheric formation mechanism, detail the rigorous analytical workflows required for its quantification, and discuss the interpretation of its atmospheric measurements. This document is intended for atmospheric chemists, environmental scientists, and analytical professionals seeking to apply this tracer in their research.
The Critical Role of BVOCs and the Need for Molecular Tracers
The Earth's vegetation annually emits over 1,000 teragrams of BVOCs into the atmosphere, an amount that significantly surpasses anthropogenic VOC emissions.[4] These compounds, including isoprene, monoterpenes, and sesquiterpenes, are highly reactive and play a central role in the troposphere.[5][6][7] Their atmospheric oxidation leads to the formation of ground-level ozone and a substantial fraction of the global SOA budget.[1][2]
SOA particles affect the Earth's radiative balance by scattering and absorbing solar radiation and by acting as cloud condensation nuclei. However, the sheer complexity of atmospheric organic aerosol, a mixture of thousands of individual compounds, makes it incredibly challenging to disentangle the contributions from different sources. This is where the utility of molecular tracers becomes paramount. An ideal tracer is a compound uniquely linked to a specific precursor and emission source, allowing researchers to track the impact of that source on aerosol composition. For isoprene, the most significant BVOC, 2-methylbutane-1,2,3,4-tetrol has emerged as a foundational tracer.[3][8][9]
2-Methylbutane-1,2,3,4-tetrol: A Specific Marker for Isoprene SOA
2-Methylbutane-1,2,3,4-tetrol (C₅H₁₂O₄) is a polyol first identified in ambient aerosol samples collected over the Amazonian rainforest. Its carbon skeleton is identical to its precursor, isoprene (C₅H₈), making it a direct and unambiguous indicator of isoprene's contribution to SOA. The term "2-methyltetrols" collectively refers to its two diastereomers: 2-methylerythritol and 2-methylthreitol.[10][11]
The significance of this tracer lies in its formation pathway, which occurs directly in the atmosphere from the oxidation of isoprene.[12][13] Its presence in aerosol samples provides definitive evidence that isoprene has been oxidized and has partitioned into the particle phase, a critical step in forming SOA.
Atmospheric Formation Pathway: From Gas to Particle
The conversion of gaseous isoprene into particle-phase 2-methyltetrol is a multi-step process involving gas-phase oxidation followed by heterogeneous chemistry on existing aerosol particles. The dominant pathway, particularly in low-NOx environments typical of remote, forested regions, is initiated by the hydroxyl radical (OH).[3][14]
The key steps are:
-
OH-Initiated Oxidation: Isoprene reacts with the OH radical, forming isoprene hydroxy peroxy radicals (ISOPOO•).
-
Formation of Epoxydiols (IEPOX): In low-NOx conditions, ISOPOO• radicals react primarily with the hydroperoxyl radical (HO₂) to form isoprene hydroxyhydroperoxides (ISOPOOH). Further oxidation of ISOPOOH by OH radicals yields isoprene epoxydiols (IEPOX), key second-generation gas-phase products.[3][15]
-
Reactive Uptake and Hydrolysis: IEPOX is a water-soluble molecule that can be taken up by acidic aqueous aerosol particles already present in the atmosphere.[15][16] The acid-catalyzed ring-opening of the epoxide group, followed by nucleophilic addition of water (hydrolysis), forms the stable 2-methyltetrols.[3][15][17] This final step efficiently transfers the carbon from the gas phase to the particle phase, contributing to SOA mass.
The diagram below illustrates this critical atmospheric transformation.
Caption: Atmospheric formation of 2-methyltetrols from isoprene.
Analytical Methodologies for Detection and Quantification
The accurate measurement of 2-methyltetrols requires a robust analytical workflow, from aerosol collection to instrumental analysis. Due to their low volatility and high polarity, these compounds cannot be analyzed directly by standard gas chromatography.
Aerosol Sample Collection
The primary objective is to collect a sufficient mass of particulate matter for analysis.
-
Instrumentation: High-volume or medium-volume air samplers are typically used, drawing air through a filter at a known flow rate for a set duration (e.g., 24 hours).
-
Size Selection: A size-selective inlet, such as a PM2.5 cyclone, is crucial to collect only the fine particulate matter most relevant to air quality and health.[18]
-
Filter Media: Polytetrafluoroethylene (PTFE) filters are often chosen due to their chemical inertness and low organic background.[19] Quartz fiber filters are also used but require pre-baking at high temperatures to remove organic contaminants.
Sample Preparation and Derivatization
This stage is designed to extract the target analytes from the filter and chemically modify them to be suitable for GC-MS analysis.
-
Causality of Derivatization: 2-methyltetrols contain four hydroxyl (-OH) groups, making them highly polar and non-volatile. Direct injection into a gas chromatograph would result in poor peak shape and decomposition. The critical step is trimethylsilylation , where a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide, BSTFA) replaces the active hydrogens on the hydroxyl groups with non-polar trimethylsilyl (TMS) groups. This dramatically increases the volatility and thermal stability of the molecule, making it amenable to GC analysis.[3][20]
Instrumental Analysis
-
Gas Chromatography/Mass Spectrometry (GC-MS): This is the most common and well-validated technique. The derivatized sample is injected into the GC, where the compounds are separated based on their boiling points and interaction with a capillary column. The separated compounds then enter the mass spectrometer, where they are ionized (typically by electron ionization, EI) and fragmented. The resulting mass spectrum is a chemical "fingerprint" that allows for positive identification and quantification.
-
Advanced Techniques: For real-time measurements of both gas and particle-phase components, the Filter Inlet for Gases and Aerosols coupled to a Chemical Ionization Mass Spectrometer (FIGAERO-CIMS) is a powerful tool.[19][21] This instrument collects particles on a filter, which is then heated to thermally desorb the compounds for analysis, providing high-resolution data on aerosol composition and volatility.[19][22] For analyzing underivatized samples and thermally labile species like organosulfates, Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with high-resolution mass spectrometry is increasingly used.[16]
The comprehensive analytical workflow is depicted below.
Caption: Standard analytical workflow for 2-methyltetrols in aerosols.
For identification by GC-MS, specific mass fragments of the tetra-TMS-ether of 2-methyltetrol are monitored.
| Mass-to-Charge Ratio (m/z) | Fragment Ion Identity | Significance |
| 219 | [C₇H₂₃O₂Si₃]⁺ | Base peak, characteristic fragment |
| 205 | [C₇H₁₇O₂Si₂]⁺ | Major fragment |
| 103 | [CH₂OSi(CH₃)₃]⁺ | Indicates a primary TMS-ether group |
| 73 | [Si(CH₃)₃]⁺ | Ubiquitous TMS fragment |
| Table 1: Key electron ionization mass fragments for the trimethylsilyl (TMS) derivative of 2-methyltetrols, essential for their identification in GC-MS analysis. |
Protocol: Quantification of 2-Methyltetrols via GC-MS
This protocol provides a self-validating system through the use of an internal standard.
Objective: To quantify 2-methylerythritol and 2-methylthreitol in PM2.5 filter samples.
Materials:
-
Exposed PM2.5 PTFE filter punches (e.g., 1.5 cm²)
-
Internal Standard (IS): e.g., meso-Erythritol or a deuterated standard
-
Silylating Reagent: BSTFA with 1% TMCS
-
Solvents: Dichloromethane (DCM), Pyridine
-
Calibration Standards: Authentic 2-methylerythritol and 2-methylthreitol
-
Glass vials (2 mL) with PTFE-lined caps
-
Nitrogen evaporator
-
GC-MS system
Methodology:
-
Extraction: a. Place a filter punch into a 2 mL glass vial. b. Add a known amount of the Internal Standard solution (e.g., 50 µL of 1 µg/mL meso-erythritol in methanol). The IS is critical as it corrects for variations in extraction efficiency and derivatization yield. c. Add 1.5 mL of DCM. d. Sonicate the vial in an ultrasonic bath for 30 minutes to ensure complete extraction of organic compounds from the filter.
-
Concentration: a. Carefully transfer the solvent extract to a clean vial, leaving the filter behind. b. Gently evaporate the solvent to dryness under a stream of nitrogen at room temperature. Overheating can cause loss of semi-volatile compounds.
-
Derivatization: a. To the dry residue, add 50 µL of BSTFA (+1% TMCS) and 10 µL of pyridine (as a catalyst). b. Seal the vial tightly and heat at 70°C for 1 hour. This ensures the complete conversion of all hydroxyl groups to their TMS-ether forms.
-
GC-MS Analysis: a. Cool the vial to room temperature. b. Inject 1 µL of the derivatized sample into the GC-MS. c. GC Conditions (Example):
- Column: DB-5ms (30 m x 0.25 mm x 0.25 µm)
- Inlet Temperature: 270°C
- Carrier Gas: Helium, constant flow (1.2 mL/min)
- Oven Program: 80°C (hold 2 min), ramp to 200°C at 3°C/min, then ramp to 300°C at 15°C/min (hold 10 min). d. MS Conditions (Example):
- Mode: Electron Ionization (EI), Scan or Selected Ion Monitoring (SIM)
- Monitored Ions (SIM): m/z 219, 205 (for 2-methyltetrols) and corresponding ions for the IS.
-
Quantification: a. Prepare a multi-point calibration curve by derivatizing known amounts of authentic standards and the internal standard. b. Plot the ratio of the analyte peak area to the IS peak area against the concentration. c. Calculate the concentration of 2-methyltetrols in the ambient sample using the calibration curve and the known volume of air sampled.
Data Interpretation and Applications
The concentration of 2-methyltetrols provides a direct measure of the amount of SOA formed from isoprene photooxidation.[3] These data are invaluable for:
-
Source Apportionment: Determining the fraction of organic aerosol mass originating from biogenic versus anthropogenic sources.
-
Model Evaluation: Testing and constraining atmospheric chemistry models that simulate SOA formation.
-
Understanding Atmospheric Processes: Investigating the influence of factors like temperature, humidity, and pollution levels (NOx) on SOA formation.[14]
Atmospheric concentrations vary widely depending on location and season, reflecting the patterns of biogenic emissions.
| Environment Type | Typical Concentration Range (ng m⁻³) | Reference |
| Forested (e.g., Amazon, Boreal) | 10 - 100+ | [10] |
| Rural / Downwind | 1 - 20 | |
| Urban (influenced by biogenics) | 0.5 - 10 | |
| Table 2: Representative atmospheric concentrations of total 2-methyltetrols (sum of diastereomers) observed in PM2.5 across different environments. |
Challenges and Advanced Considerations
While 2-methyltetrols are a robust tracer, researchers must be aware of certain complexities:
-
Analytical Artifacts: Isoprene-derived organosulfates are another major class of isoprene SOA products.[23] These compounds can be thermally unstable and may decompose to 2-methyltetrols in a hot GC inlet, potentially leading to an overestimation of the actual 2-methyltetrol concentration.[3][16] This highlights the value of complementary analysis by LC-MS, which does not require heating.
-
Stereoisomers and Direct Emissions: While atmospheric formation from isoprene is non-stereoselective, some plants can directly emit certain stereoisomers of 2-methyltetrol.[13] Analyzing the enantiomeric excess can provide insights into the relative importance of direct biogenic emission versus secondary atmospheric formation.[13]
-
Aerosol Physical State: The efficiency of IEPOX uptake and subsequent hydrolysis depends on the physical state of the aerosol (i.e., liquid, semi-solid, or glassy).[12] Studies have shown that 2-methyltetrol itself has a low glass transition temperature, suggesting that isoprene-derived SOA particles are likely in a liquid-like state in the lower troposphere, which facilitates these reactions.[12][13]
Conclusion
2-Methylbutane-1,2,3,4-tetrol is an indispensable molecular tracer that has revolutionized our understanding of the atmospheric fate of isoprene. Its unambiguous link to the most significant biogenic precursor of SOA provides a powerful tool for quantifying the impact of vegetation on atmospheric composition and climate. A thorough understanding of its formation chemistry and the application of rigorous, well-validated analytical protocols, such as the GC-MS method detailed here, are essential for producing high-quality data. Future research will continue to refine our understanding of its formation under varied atmospheric conditions and integrate these findings into next-generation air quality and climate models.
References
Click to expand
- Wu, C. et al. (2025). Direct high-altitude observations of 2-methyltetrols in the gas- and particle phase in air masses from Amazonia. Faraday Discussions, 258, 60-75.
- Claeys, M. et al. (2021).
- Mohr, C. et al. (2025).
- Lessmeier, J. et al. (2018). Physical state of 2-methylbutane-1,2,3,4-tetraol in pure and internally mixed aerosols.
- Koop, T. et al. (2018). Physical state of 2-methylbutane-1,2,3,4-tetraol in pure and internally mixed aerosols.
- Edney, E. O. et al. (2025). Detection and quantification of 2-methyltetrols in ambient aerosol in the southeastern United States.
- Martinsson, J. et al. (2020). On the Relationship of Biogenic Primary and Secondary Organic Aerosol Tracer Compounds on the Aethalometer Model Parameters.
- Luttkus, G. et al. (2026). 2-Methyltetrol Sulfate Oxidation by Hydroxyl Radical in Atmospheric Water Mimics and Implications for the Fate of Isoprene-Derived Secondary Organic Aerosol. ACS ES&T Air.
- Dou, Y. et al. (2024). Characterization of biogenic volatile organic compounds and their oxidation products in a stressed spruce-dominated forest close to a biogas power plant.
- Kesselmeier, J. & Staudt, M. (1999). Biogenic Volatile Organic Compounds (VOC): An Overview on Emission, Physiology and Ecology.
- Lin, Y.-H. et al. (2013). Development of a hydrophilic interaction liquid chromatography (HILIC) method for the chemical characterization of water-soluble isoprene epoxydiol (IEPOX)-derived secondary organic aerosol. PMC.
- Surratt, J. D. et al. (2010). Reactive intermediates revealed in secondary organic aerosol formation from isoprene.
- Peñuelas, J. & Staudt, M. (2012). Biogenic volatile organic compounds (BVOCs) and global change ecology. CREAF.
- Zhang, H. et al. (2012). Organosulfates as Tracers for Secondary Organic Aerosol (SOA) Formation from 2-Methyl-3-Buten-2-ol (MBO)
- Chen, J. et al. (2024). A Review of Biogenic Volatile Organic Compounds from Plants: Research Progress and Future Prospects. PMC.
- Kourtchev, I. et al. (2005). Observation of 2-methyltetrols and related photo-oxidation products of isoprene in boreal forest aerosols from Hyytiälä, Finland.
- Ding, X. et al. (2021). Vertical distribution of biogenic and anthropogenic secondary organic aerosols in the urban boundary layer o.
- Clark, S. L. et al. (2018). Assessing the Potential Mechanisms of Isomerization Reactions of Isoprene Epoxydiols on Secondary Organic Aerosol.
- Loreto, F. & Fineschi, S. (n.d.). BVOC (Biogenic volatile organic compound)
- Cash, J. et al. (2016). The structures and names of the stereoisomers of 2-methyltetrol.
- Sustainability Directory. (2025). What Is the Role of Biogenic Volatile Organic Compounds (BVOCs) in Atmospheric Chemistry? Sustainability Directory.
- Metrohm AG. (n.d.). Analysis of Aerosols. Metrohm.
- Wang, W. et al. (2005). Characterization of oxygenated derivatives of isoprene related to 2-methyltetrols in Amazonian aerosols using trimethylsilylation and gas chromatography/ion trap mass spectrometry. Scilit.
- Amnuaylojaroen, T. et al. (2023). Effects of biogenic volatile organic compounds and anthropogenic NOx emissions on O3 and PM2.5 formation over the northern region of Thailand. Frontiers in Environmental Science.
- Mohr, C. et al. (2025).
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Methodological & Application
High-Resolution GC-MS Derivatization Protocol for 2-Methylbutane-1,2,3,4-tetrol Analysis
Abstract
This application note details a rigorous protocol for the gas chromatography-mass spectrometry (GC-MS) analysis of 2-methylbutane-1,2,3,4-tetrols (2-methyltetrols). While primarily recognized as major secondary organic aerosol (SOA) markers from isoprene photooxidation, these compounds serve as an excellent model for the analysis of complex, hydrophilic polyols in drug development and metabolomics. The protocol utilizes BSTFA + 1% TMCS for comprehensive silylation, ensuring high volatility and thermal stability. We provide a validated workflow covering extraction, anhydrous preparation, derivatization kinetics, and mass spectral interpretation for the two diastereomers: 2-methylthreitol and 2-methylerythritol .
Introduction & Scientific Rationale
The Analyte Challenge
2-Methylbutane-1,2,3,4-tetrol (C₅H₁₂O₄) contains four hydroxyl groups on a five-carbon branched chain. This high polarity renders the molecule non-volatile and thermally labile, making direct GC analysis impossible. In drug development, this molecule mimics the behavior of hydrophilic impurities and sugar-like metabolites, requiring derivatization strategies that prevent column adsorption and thermal degradation.
The Derivatization Strategy: Silylation
To enable gas phase separation, the hydroxyl protons must be substituted with non-polar groups. We employ Trimethylsilylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with Trimethylchlorosilane (TMCS) as a catalyst.
-
Mechanism: The reaction proceeds via nucleophilic attack of the hydroxyl oxygen on the silicon atom of the silylating agent.
-
Reagent Choice: BSTFA is preferred over BSA due to the higher volatility of its by-products (TMS-trifluoroacetamide), which minimizes detector fouling. The addition of 1% TMCS increases the donor strength (Lewis acid catalysis), ensuring the sterically hindered tertiary hydroxyl at the C2 position is fully derivatized.
Experimental Workflow Visualization
The following diagram outlines the critical path from sample preparation to data acquisition.
Figure 1: Step-by-step analytical workflow.[1][2][3][4] The "Drying" step is highlighted in red as moisture is the primary cause of assay failure.
Detailed Protocol
Reagents and Standards
-
Derivatizing Agent: BSTFA + 1% TMCS (Sigma-Aldrich/Merck).
-
Solvent: Anhydrous Pyridine (acts as an acid scavenger and solvent) or Acetonitrile.
-
Internal Standard (IS): meso-Erythritol (chemically similar polyol) or meso-Erythritol-13C4 (isotopically labeled for mass spec).
-
Reference Standards: Authentic 2-methyltetrol standards (often synthesized or sourced from specific atmospheric chemistry suppliers).
Sample Preparation[5]
-
Extraction: Extract the filter or biological sample with Methanol (HPLC grade). Sonicate for 20 minutes.
-
Filtration: Filter extract through a 0.2 µm PTFE filter to remove particulates.
-
Spiking: Add a known quantity of Internal Standard (e.g., 10 µL of 100 µg/mL meso-Erythritol solution).
-
Drying (CRITICAL): Evaporate the methanol extract to complete dryness under a gentle stream of high-purity Nitrogen.
-
Note: Any residual water will hydrolyze the BSTFA, producing peaks of TMS-silanol and incomplete derivatives.
-
Derivatization Reaction
-
Add 100 µL of Pyridine to the dried residue.
-
Add 200 µL of BSTFA + 1% TMCS .
-
Vortex for 10 seconds to ensure dissolution.
-
Incubate at 70°C for 60 minutes .
-
Why: While primary hydroxyls react at room temperature, the tertiary hydroxyl at C2 requires thermal energy to overcome steric hindrance.
-
-
Allow the sample to cool to room temperature. Transfer to a GC vial with a glass insert.
GC-MS Parameters
Instrument: Agilent 7890/5977 or equivalent Single Quadrupole MS.
| Parameter | Setting | Rationale |
| Column | DB-5MS (30m x 0.25mm x 0.25µm) | Standard 5% phenyl phase provides ideal selectivity for silylated polyols. |
| Inlet Temp | 280°C | Ensures rapid volatilization of high-MW derivatives. |
| Injection | 1 µL, Splitless (or Split 1:10 for high conc.) | Splitless maximizes sensitivity for trace analysis. |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Standard for optimal separation efficiency. |
| Oven Program | 100°C (hold 1 min) → 10°C/min → 300°C (hold 5 min) | Slow ramp allows separation of diastereomers (Threitol vs Erythritol). |
| Transfer Line | 290°C | Prevents condensation of derivatives before the source. |
| Ion Source | EI (70 eV), 230°C | Standard Electron Ionization. |
| Acquisition | SCAN (50–550 amu) or SIM | SIM is required for low-level quantification. |
Data Interpretation & Validation
Chromatographic Separation
The derivatization produces fully silylated species: 2-methyltetrol-TMS4 .
-
Order of Elution:
-
2-Methylthreitol-TMS4 (Elutes first)
-
2-Methylerythritol-TMS4 (Elutes second)
-
-
Note: Separation is achieved due to slight differences in the 3D conformation of the TMS groups affecting interaction with the stationary phase.
Mass Spectral Features (EI Spectrum)
The molecular weight of the tetra-TMS derivative is 424 Da .
-
Molecular Ion (M+): m/z 424 (Often weak or absent).
-
Characteristic Fragment Ions:
-
m/z 219: Diagnostic ion for 2-methyltetrols (Cleavage of the carbon backbone).
-
m/z 205: Loss of -CH2OTMS side chain.
-
m/z 147: Rearrangement ion (TMS-O-Si(CH3)2).
-
m/z 73: Trimethylsilyl cation [Si(CH3)3]+ (Base peak in many scans).
-
m/z 334: [M - 90] (Loss of TMSOH).
-
Quantification Ions (SIM Mode):
-
Target: m/z 219
-
Qualifiers: m/z 205, 147
-
Internal Standard (meso-Erythritol-TMS4): m/z 217 (or 205/307 depending on fragmentation).
Quality Control Criteria
-
Linearity: R² > 0.995 over the range of 0.1 – 100 ng/µL.
-
Derivatization Efficiency: Monitor the peak area of the IS. If the area drops <70% of the running average, check for moisture contamination.
-
Resolution: Valley between Threitol and Erythritol peaks should be < 10% of peak height.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Tailing Peaks | Active sites in liner or column | Replace inlet liner (deactivated wool); trim column head. |
| Missing Peaks | Water in sample | Ensure "Drying" step is complete. Use fresh BSTFA (it hydrolyzes easily). |
| Extra Peaks | Incomplete derivatization | Increase reaction time to 90 min or temp to 80°C. Check Pyridine purity. |
| Baseline Rise | Column bleed or reagent excess | Bake out column at 310°C. Ensure reagent vials are capped tightly. |
References
-
Claeys, M., et al. (2004). "Formation of secondary organic aerosols through photooxidation of isoprene."[2] Science.
-
Wang, W., et al. (2004). "Fragmentation study of diastereoisomeric 2-methyltetrols... using gas chromatography/ion trap mass spectrometry." Rapid Communications in Mass Spectrometry.
-
BenchChem. (2025). "The Principle of Silylation: An In-depth Technical Guide to Derivatization using BSTFA-TMCS."
-
Sigma-Aldrich. "Derivatization Reagents for GC: BSTFA."
-
EPA. (2014). "Standard Operating Procedures: Gas Chromatography/Mass Spectrometry."
Sources
Application Notes and Protocols: Solvent Extraction of 2-Methyltetrols from Quartz Filters for Atmospheric Aerosol Analysis
Abstract
This document provides a comprehensive technical guide for the extraction of 2-methyltetrols (2-MTs), key biomarkers for isoprene-derived secondary organic aerosol (SOA), from ambient particulate matter collected on quartz fiber filters. We delve into the fundamental principles governing the choice of extraction methodology, offering detailed, field-proven protocols for both Ultrasonic-Assisted Extraction (UAE) and Pressurized Liquid Extraction (PLE). The causality behind experimental choices, from solvent selection to post-extraction derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, is thoroughly explained. This guide is intended for atmospheric scientists, environmental chemists, and analytical researchers seeking robust and validated methods for the quantification of these critical atmospheric compounds.
Introduction: The Significance of 2-Methyltetrols in Atmospheric Science
2-Methyltetrols (C₅H₁₂O₄), existing as two primary diastereomers (2-methylerythritol and 2-methylthreitol), are major products of the photooxidation of isoprene under low-NOx conditions. Isoprene is the most abundant non-methane volatile organic compound (VOC) emitted into the Earth's atmosphere, primarily from terrestrial vegetation. Its oxidation products play a pivotal role in the formation of Secondary Organic Aerosol (SOA), which influences climate, air quality, and human health.
The quantification of 2-methyltetrols in atmospheric aerosols, typically collected on quartz fiber filters, provides a crucial tracer for estimating the contribution of isoprene to SOA mass. However, their low volatility and high polarity, owing to four hydroxyl groups, present significant analytical challenges. Effective extraction from the complex filter matrix is the critical first step for accurate analysis. This guide details the methodologies to achieve this, ensuring high recovery and sample integrity.
Foundational Principles of Extraction from Quartz Filter Matrices
The primary objective of solvent extraction is to quantitatively transfer the target analytes—2-methyltetrols—from the solid quartz fiber matrix, where they are adsorbed as part of the total particulate matter, into a liquid solvent phase. The efficiency of this process is governed by several key factors:
-
Solvent Selection: The chosen solvent must effectively solvate the polar 2-methyltetrols while minimizing the co-extraction of interfering species. A solvent's polarity, viscosity, and boiling point are critical parameters.
-
Energy Input (Agitation & Temperature): Energy is required to overcome the analyte-matrix interactions and facilitate mass transfer. This is typically supplied through ultrasonic waves (sonication) or elevated temperature and pressure.
-
Time: Sufficient time must be allowed for the solvent to penetrate the matrix and for the analytes to diffuse into the bulk solvent.
Two advanced extraction techniques have proven highly effective for this application: Ultrasonic-Assisted Extraction (UAE) and Pressurized Liquid Extraction (PLE).
-
Ultrasonic-Assisted Extraction (UAE): This technique employs high-frequency sound waves (typically 20-40 kHz) to induce acoustic cavitation in the solvent. The rapid formation and collapse of microscopic bubbles generate intense localized energy, creating microjets and shockwaves that disrupt the particulate matter structure on the filter and enhance the penetration of the solvent, leading to rapid and efficient extraction.
-
Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), PLE utilizes solvents at elevated temperatures (e.g., 75–200 °C) and pressures (e.g., 100 bar). The high temperature decreases solvent viscosity and increases its diffusion rate, while the high pressure keeps the solvent in its liquid state above its atmospheric boiling point, enabling faster and more exhaustive extractions.
Solvent Systems and Reagents for Analysis
The selection of an appropriate solvent system is paramount for the successful extraction of polar compounds like 2-methyltetrols.
Extraction Solvents
Due to the polar nature of the four hydroxyl groups in 2-methyltetrols, polar solvents are required. Methanol is a common and effective choice. To enhance the extraction of a broader range of organic species, a mixture of a polar solvent with a less polar one is often employed. A dichloromethane/methanol mixture has been successfully used for extracting isoprene SOA markers.
| Solvent System | Composition (v/v) | Rationale & Use Case |
| Methanol (MeOH) | 100% | High polarity effectively solvates 2-MTs. Commonly used for broad extraction of polar organic compounds from PM₂.₅. |
| Dichloromethane/Methanol | 1:1 or 4:1 | A combination solvent system that can extract a wider range of compounds with varying polarities. The 4:1 (DCM:MeOH) ratio has been used for saccharidic compounds, while a 1:1 ratio is also effective for SOA markers. |
Reagents for GC-MS Derivatization
Direct analysis of 2-methyltetrols by Gas Chromatography (GC) is challenging due to their low volatility and thermal instability. Therefore, a derivatization step is mandatory to convert the polar hydroxyl (-OH) groups into less polar, more volatile, and more thermally stable silyl ethers.
| Reagent | Full Name | Function |
| BSTFA + 1% TMCS | N,O-Bis(trimethylsilyl)trifluoroacetamide + 1% Trimethylchlorosilane | The primary silylating agent (BSTFA) replaces active hydrogens on hydroxyl groups with a trimethylsilyl (TMS) group. TMCS acts as a catalyst to enhance the reaction rate. |
| Pyridine | Pyridine | Often used as a solvent for the derivatization reaction and to neutralize the HCl byproduct, driving the reaction to completion. |
Detailed Experimental Protocols
Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.
Protocol 1: Ultrasonic-Assisted Extraction (UAE)
This protocol is valued for its simplicity, speed, and efficiency, making it suitable for high-throughput sample processing.
Step-by-Step Methodology:
-
Filter Preparation: Using clean forceps, cut a defined portion (e.g., a 1/4 or 1/2 punch) of the exposed quartz filter and place it into a clean glass vial (e.g., 15 mL). A filter blank (an unexposed filter that traveled with the samples) should be processed in parallel to assess background contamination.
-
Internal Standard Spiking: Spike the filter with a known amount of an appropriate internal standard (e.g., a deuterated analog or a structurally similar compound not expected in the sample) to correct for extraction efficiency and instrumental variability.
-
Solvent Addition: Add 10 mL of the chosen extraction solvent (e.g., Methanol) to the vial, ensuring the filter portion is fully submerged.
-
Sonication: Place the vial in an ultrasonic bath. Sonicate for 15-20 minutes. To prevent potential thermal degradation of analytes, it is advisable to use a bath with temperature control or to periodically add cool water to the bath.
-
Repeat Extraction: Carefully remove the solvent extract using a clean glass pipette and transfer it to a new vial. Repeat steps 3 and 4 two more times with fresh solvent, combining all three extracts to ensure quantitative recovery.
-
Concentration: Evaporate the combined extracts to near dryness under a gentle stream of high-purity nitrogen gas. The sample is now ready for derivatization.
Caption: Workflow for Ultrasonic-Assisted Extraction (UAE) of 2-MTs.
Protocol 2: Pressurized Liquid Extraction (PLE/ASE)
This automated protocol offers high efficiency and reproducibility with significantly reduced solvent consumption compared to traditional methods.
Step-by-Step Methodology:
-
Cell Preparation: Place a cellulose or glass fiber filter at the outlet of the PLE extraction cell. Mix the filter sample with an inert dispersant (e.g., diatomaceous earth) and pack it into the stainless-steel extraction cell.
-
Internal Standard: The internal standard can be spiked directly onto the filter before packing.
-
Instrument Parameters: Set the extraction parameters on the PLE instrument. Typical conditions are:
-
Solvent: Methanol
-
Temperature: 100 °C
-
Pressure: 1500 psi (approx. 100 bar)
-
Static Time: 5 minutes
-
Extraction Cycles: 2
-
Flush Volume: 60% of cell volume
-
Purge Time: 90 seconds (with N₂)
-
-
Extraction: Place the sealed cell into the instrument and begin the automated extraction sequence. The extract will be collected in a sealed vial.
-
Concentration: If necessary, concentrate the collected extract under a gentle stream of nitrogen before derivatization.
Caption: Workflow for Pressurized Liquid Extraction (PLE) of 2-MTs.
Post-Extraction Derivatization and Analysis
Silylation Protocol for GC-MS Analysis
This procedure converts the non-volatile 2-MTs into their volatile trimethylsilyl (TMS) derivatives.
Step-by-Step Methodology:
-
Dry Down: Ensure the concentrated sample extract from the extraction step is completely dry. The presence of protic solvents like methanol or water will destroy the silylating reagent.
-
Reagent Addition: To the dry residue, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.
-
Reaction: Tightly cap the vial and heat at 70 °C for 1 hour to ensure complete derivatization.
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.
Caption: Silylation and GC-MS analysis workflow for 2-MTs.
Alternative Analysis: LC-MS
While GC-MS is a standard technique, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly using Hydrophilic Interaction Liquid Chromatography (HILIC), offers a powerful alternative. The primary advantage is that derivatization is not required, which eliminates a sample preparation step and avoids potential artifacts from the thermal decomposition of thermally labile compounds in the hot GC inlet.
References
- 2-Methyltetrol Sulfate Oxidation by Hydroxyl Radical in Atmospheric Water Mimics and Implications for the Fate of Isoprene-Derived Secondary Organic Aerosol. (2026). ACS ES&T Air.
- Direct high-altitude observations of 2-methyltetrols in the gas- and particle phase in air masses from Amazonia. (2025). Faraday Discussions.
- Development of a Compound-Specific Carbon Isotope Analysis Method for 2-Methyltetrols, Biomarkers for Secondary Organic Aerosols from Atmospheric Isoprene. (2010). Analytical Chemistry.
- New method for resolving the enantiomeric composition of 2-methyltetrols in atmospheric organic aerosols. (2011). PubMed.
- What is Ultrasonic Extraction?. (n.d.).
- Formation of 2-methyl tetrols and 2-methylglyceric acid in secondary organic aerosol
Silylation of 2-Methylbutane-1,2,3,4-tetrol using BSTFA and TMCS
Application Note: High-Efficiency
Abstract & Introduction
2-Methylbutane-1,2,3,4-tetrol (2-methyltetrol) is a critical molecular marker used to trace secondary organic aerosols (SOA) derived from the photooxidation of isoprene, the Earth's most abundant biogenic volatile organic compound. Accurate quantification of this highly polar polyol is essential for atmospheric modeling and metabolic profiling.
However, the compound's four hydroxyl groups—specifically the sterically hindered tertiary hydroxyl at the C2 position—render it non-volatile and thermally unstable for direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
This guide details a robust protocol for the quantitative conversion of 2-methyltetrols into their volatile trimethylsilyl (TMS) ether derivatives using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with Trimethylchlorosilane (TMCS) as a catalyst. Unlike generic silylation guides, this protocol addresses the specific steric challenges of the C2-tertiary alcohol and the suppression of artifact formation.
Chemical Mechanism & Rationale
The Challenge: Steric Hindrance
Silylation follows a nucleophilic substitution mechanism (
The Solution: TMCS Catalysis
TMCS plays a dual role:
-
Lewis Acid Catalysis: It increases the leaving group potential of the amide functionality in BSTFA.
-
Active Intermediate: It generates a highly reactive trimethylsilyl-pyridinium (if pyridine is used) or purely silyl-donor intermediate that can penetrate the steric cloud of the tertiary alcohol.
Figure 1: Reaction pathway for the complete silylation of 2-methyltetrol. The tertiary alcohol requires the catalytic boost from TMCS to reach completion.
Materials & Equipment
-
Analyte Standard: 2-Methylerythritol / 2-Methylthreitol (authentic standards).
-
Reagent: BSTFA + 1% TMCS (or 10% for difficult matrices).[1][2] Note: Reagents must be fresh.[3] Opened ampoules degrade within days due to moisture.
-
Solvent: Anhydrous Pyridine (acts as an acid scavenger and solvent) or Acetonitrile.
-
Internal Standard: Meso-erythritol or deuterated 2-methyltetrol.
-
Equipment: Dry block heater (capable of 60-80°C), GC-MS (EI source).
Step-by-Step Experimental Protocol
This protocol assumes the analyte is present in an extract (e.g., methanol extract from an aerosol filter or biological fluid).
Phase 1: Sample Preparation (Critical Drying Step)
-
Step 1: Transfer an aliquot of the extract (containing approx. 1-10 µg of analyte) to a 1.5 mL GC vial.
-
Step 2: Add Internal Standard (1 µg).
-
Step 3: Evaporate to complete dryness under a gentle stream of high-purity nitrogen (N2).
-
Expert Insight: Any residual water will hydrolyze the BSTFA to hexamethyldisiloxane (HMDS), killing the reaction. If the sample looks "oily" or wet, add 50 µL of anhydrous toluene and re-evaporate to azeotropically remove moisture.
-
Phase 2: Derivatization Reaction
-
Step 4: Add 100 µL of Anhydrous Pyridine to the dried residue. Vortex for 10 seconds to dissolve.
-
Step 5: Add 200 µL of BSTFA + 1% TMCS .
-
Note: A 2:1 ratio of reagent to solvent is aggressive but ensures the tertiary alcohol reacts.
-
-
Step 6: Cap tightly and vortex.
-
Step 7: Incubate at 70°C for 60 minutes .
-
Causality: While primary alcohols react at room temperature, the C2 tertiary alcohol requires thermal energy to overcome the activation barrier. 60 minutes ensures quantitative conversion.
-
Phase 3: Analysis
-
Step 8: Cool to room temperature.
-
Step 9: (Optional) If the solution is too concentrated, dilute with anhydrous hexane.
-
Step 10: Inject 1 µL into GC-MS (Splitless or 1:10 Split depending on concentration).
Figure 2: Operational workflow for the derivatization process.[4]
Data Analysis & Validation
Identification (GC-MS)
The derivative formed is 2-methyl-1,2,3,4-tetrakis-O-(trimethylsilyl)butane .
-
Retention Time: The two diastereomers (2-methylthreitol and 2-methylerythritol) will elute separately. Typically, 2-methylthreitol elutes first on non-polar columns (e.g., DB-5MS).
Key Mass Spectral Ions (EI, 70 eV)
Use these ions to validate that the derivatization was successful and complete.
| Ion (m/z) | Origin/Fragment Structure | Diagnostic Value |
| 219 | Primary Quant Ion. Cleavage between C2 and C3. Specific to the 2-methyl tetrol structure.[5] | |
| 205 | Loss of CH2-OTMS from the terminal. | |
| 73 | Generic TMS fragment (confirms silylation occurred). | |
| 147 | Rearrangement ion common in poly-silylated compounds. |
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Peak Area / Tailing | Incomplete silylation of C2-OH. | Increase incubation time to 90 min or increase TMCS concentration to 10%. |
| White Precipitate | Moisture contamination (Ammonium carbamate/chloride formation). | Ensure sample is bone-dry. Use fresh ampoules. Check N2 gas purity. |
| Degradation of Column | Excess silylating reagent damaging phase. | Use a guard column. Dilute sample with hexane before injection to reduce reagent load. |
| "Ghost" Peaks | Septum bleed or vial cap contamination. | Use PTFE-lined caps. Do not overheat the vial cap (keep heating block level with liquid). |
References
-
Claeys, M., et al. (2004). Formation of Secondary Organic Aerosols Through Photooxidation of Isoprene.[6] Science, 303(5661), 1173-1176. Link
-
Surratt, J. D., et al. (2010). Reactive Intermediates Revealed in Secondary Organic Aerosol Formation from Isoprene.[7] PNAS, 107(15), 6640-6645. Link
-
Sigma-Aldrich (Merck). Derivatization Reagents for Selective Response and Detection in GC/MS. Technical Bulletin. Link
-
Cui, T., et al. (2018). Heterogeneous Hydroxyl Radical Oxidation of Isoprene-Epoxydiol-Derived Methyltetrol Sulfates.[8] Environmental Science & Technology, 52(21), 12337-12348. Link
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. New formation and fate of Isoprene SOA markers revealed by field data-constrained modeling – Department of Chemistry [chem.unc.edu]
- 6. Fragmentation study of diastereoisomeric 2-methyltetrols, oxidation products of isoprene, as their trimethylsilyl ethers, using gas chromatography/ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ACP - Chemical composition of isoprene SOA under acidic and non-acidic conditions: effect of relative humidity [acp.copernicus.org]
- 8. mdpi.com [mdpi.com]
High-performance liquid chromatography (HPLC) separation of tetrol isomers
High-Performance Liquid Chromatography (HPLC) Methodologies for Polar and Aromatic Tetrols
Executive Summary & The Stereochemical Challenge
The separation of tetrols (molecules containing four hydroxyl groups) represents a distinct challenge in liquid chromatography due to the duality of their physicochemical properties. They range from small, highly polar acyclic sugar alcohols (e.g., erythritol, threitol) to complex, bulky polycyclic aromatic hydrocarbon (PAH) metabolites (e.g., benzo[a]pyrene tetrols).
The core analytical difficulty lies in stereoselectivity . Tetrols with multiple chiral centers (
This guide provides a bifurcated approach:
-
HILIC/Polar Mode: For small, hydrophilic isoprene-derived tetrols and sugar alcohols.
-
Reversed-Phase/Fluorescence Mode: For hydrophobic, aromatic PAH tetrol metabolites.
Strategic Method Selection
To ensure experimental success, the chromatographic mode must be selected based on the analyte's Octanol-Water Partition Coefficient (LogP) and the specific isomeric resolution required.[1]
Decision Matrix: HILIC vs. RP-HPLC
Caption: Decision tree for selecting chromatographic modes based on tetrol hydrophobicity.
Case Study A: Small Polar Tetrols (Isoprene Markers)
Target Analytes: 2-Methyltetrols (2-methylthreitol and 2-methylerythritol). Context: These are secondary organic aerosol markers and metabolic products. They are highly polar and poorly retained on C18.
Mechanistic Insight
Standard Reversed-Phase (RP) columns suffer from "phase collapse" or lack of retention with these analytes. Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard here. The stationary phase (typically Amide or Amino) adsorbs a water-rich layer. The analytes partition between the acetonitrile-rich mobile phase and this stagnant water layer. Separation of the erythro and threo diastereomers is achieved via subtle differences in their hydrogen-bonding capabilities with the stationary phase ligands.
Optimized HILIC Parameters
| Parameter | Specification | Rationale |
| Column | Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) | Amide phase provides strong hydrogen bonding retention for OH groups; stable at wide pH. |
| Mobile Phase A | 95:5 Acetonitrile:Water + 10 mM Ammonium Formate | High organic content is weak solvent in HILIC; induces retention. |
| Mobile Phase B | 50:50 Acetonitrile:Water + 10 mM Ammonium Formate | Increasing water content elutes polar analytes. |
| Gradient | 99% A (Hold 1 min) | Shallow gradient is critical to resolve diastereomers (Resolution > 1.5). |
| Detection | MS/MS (ESI Negative) | UV is viable only at <210nm (non-specific); MS (m/z 215 |
Case Study B: Aromatic Tetrols (Benzo[a]pyrene Metabolites)
Target Analytes: Benzo[a]pyrene-r-7,t-8,t-9,c-10-tetrahydrotetrol (and isomers). Context: These are hydrolysis products of BPDE-DNA/Protein adducts. They serve as biomarkers for PAH exposure.
Detailed Protocol: High-Sensitivity Fluorescence Analysis
This protocol focuses on the separation of the four primary B[a]P tetrol isomers (I-1, I-2, II-1, II-2) derived from anti- and syn-BPDE.
Step 1: Sample Preparation & Hydrolysis
-
Principle: Tetrols are often conjugated or bound to macromolecules. Acid hydrolysis releases the free tetrols.
-
Reagents: 0.1 N HCl.
-
Procedure: Incubate sample (e.g., serum albumin) with 0.1 N HCl at 90°C for 3 hours.
-
Clean-up: Solid Phase Extraction (SPE) using C18 cartridges is mandatory to remove matrix interferences that quench fluorescence.
Step 2: Chromatographic Workflow[2][3]
Caption: Analytical workflow for the isolation and detection of Benzo[a]pyrene tetrols.
Step 3: HPLC Conditions[3][4][5][6][7]
-
Column: Agilent Zorbax Eclipse PAH or Kromasil C18 (4.6 x 150 mm, 3.5 µm).
-
Why: "PAH" specific columns have high carbon loads and polymeric bonding, enhancing shape selectivity for planar isomers.
-
-
Mobile Phase:
-
Gradient:
-
0-5 min: 20% B (Isocratic loading).
-
5-25 min: Linear ramp to 40% B.
-
Note: Tetrols elute relatively early compared to parent PAHs due to the four hydroxyl groups.
-
-
Detection (Fluorescence):
System Suitability & Self-Validating Criteria
To ensure the trustworthiness of the data, every run must pass the following "Self-Validating" criteria:
-
Resolution (
): The critical pair (usually the syn- vs. anti- diastereomers) must have (baseline separation).[6] -
Tailing Factor (
): Must be .[5] Higher tailing indicates secondary interactions (silanol activity); if observed, add 10mM Ammonium Acetate to the aqueous phase. -
Retention Time Stability:
min between injections. Shifts often indicate incomplete column equilibration in HILIC modes.
References
-
Claeys, M., et al. (2004). Formation of Secondary Organic Aerosols Through Photooxidation of Isoprene. Science. Link
-
Kushnir, M. M., et al. (2011). Analysis of Benzo[a]pyrene Tetrols by Liquid Chromatography-Tandem Mass Spectrometry. Journal of Analytical Toxicology. Link
-
Waters Corporation. (2021). Analysis of Sugar Alcohols and Allulose Using an Arc HPLC System with Refractive Index Detection. Application Note. Link
-
Thermo Fisher Scientific. (2023). HILIC Separations: A Guide to HILIC Method Development. Technical Guide. Link
-
Boysen, G., & Hecht, S. S. (2003). Analysis of DNA and Protein Adducts of Benzo[a]pyrene in Human Tissues Using High-Performance Liquid Chromatography. Mutation Research. Link
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. waters.com [waters.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. is.muni.cz [is.muni.cz]
- 10. shodexhplc.com [shodexhplc.com]
Application Note: High-Fidelity Filter Sampling and Analysis of Atmospheric 2-Methylbutane-1,2,3,4-tetrol
Executive Summary
2-Methylbutane-1,2,3,4-tetrols (2-methyltetrols) are the primary molecular tracers for secondary organic aerosol (SOA) derived from the photooxidation of isoprene, the Earth's most abundant non-methane volatile organic compound. Accurate quantification of these polyols is critical for modeling global aerosol budgets and understanding climate forcing.
This Application Note provides a rigorous protocol for the sampling, extraction, and analysis of 2-methyltetrols in PM
Scientific Background & Mechanism
Isoprene oxidation under low-NO
The Critical Pathway
Understanding the formation pathway is essential for identifying potential interferences. 2-methyltetrols are often accompanied by 2-methyltetrol organosulfates . During aggressive extraction or acidic derivatization, these sulfates can hydrolyze, leading to an overestimation of the free tetrol concentration.
Figure 1: Formation pathway of 2-methyltetrols from isoprene, highlighting the potential for organosulfate interference (dotted red line).
Pre-Sampling Considerations
Filter Selection
The choice of filter media dictates the analytical background noise.
-
Quartz Fiber Filters (QFF): Recommended. High thermal stability allows for pre-baking to remove organic contaminants. Essential for GC-MS analysis where carbon background must be minimized.
-
Teflon (PTFE): Alternative.[2][3] Useful if simultaneous ion chromatography (IC) for sulfate/nitrate is required. However, extraction efficiency for polar tetrols can be lower due to the hydrophobic nature of PTFE.
Pre-Treatment (Mandatory for QFF)
To eliminate background organic carbon:
-
Place QFFs in a muffle furnace.
-
Bake at 450°C for 6–8 hours .
-
Cool in a desiccator and wrap in pre-baked aluminum foil.
Sampling Protocol
Instrumentation
-
Sampler: High-Volume (Hi-Vol, ~1.13 m³/min) or Low-Volume (16.7 L/min) air sampler equipped with a PM
cyclone or impactor. -
Duration: 24 hours (typical). Longer durations increase the risk of negative artifacts (volatilization).
Field Operations
-
Handling: Use stainless steel tweezers (solvent-rinsed). Never touch filters with gloved hands (talc/plasticizers cause interference).
-
Storage: Immediately after sampling, wrap filters in baked foil and place in antistatic bags.
-
Cold Chain: Crucial Step. Store at -20°C immediately. 2-methyltetrols are semi-volatile; room temperature storage leads to significant losses (up to 30% loss over 1 month).
Sample Preparation & Extraction
This protocol uses Methanol (MeOH) , the solvent of choice for polar polyols.
Internal Standard Spiking
Before extraction, spike the filter with a known quantity of a surrogate standard to correct for recovery losses.
-
Preferred: Meso-erythritol or deuterated 2-methyltetrols (if available).
-
Target Concentration: ~50–100 ng per filter punch.
Extraction Workflow
-
Punching: Take a representative punch (e.g., 47mm diameter from a Hi-Vol filter) or use the whole Low-Vol filter.
-
Solvent Addition: Add 20 mL of HPLC-grade Methanol.
-
Sonication: Sonicate for 20 minutes in an ultrasonic bath. Note: Avoid heat buildup (>30°C) to prevent organosulfate hydrolysis.
-
Filtration: Filter the extract through a 0.2 µm PTFE syringe filter to remove insoluble particles.
-
Concentration: Reduce volume to ~1 mL using a rotary evaporator or gentle nitrogen stream (TurboVap) at 35°C.
Analytical Workflows
Two methods are presented: GC-MS (Structural confirmation, high sensitivity) and LC-MS/MS (High throughput, no derivatization).
Method A: GC-MS (The "Gold Standard")
Since tetrols are non-volatile, they must be silylated.
Derivatization Protocol:
-
Transfer 100 µL of concentrated extract to a GC vial.
-
Evaporate to dryness under N
. -
Add 50 µL of BSTFA + 1% TMCS (N,O-bis(trimethylsilyl)trifluoroacetamide).
-
Add 10 µL of Pyridine (catalyst).
-
Cap and heat at 65°C for 1 hour .
-
Cool and inject.
GC-MS Parameters:
-
Column: HP-5MS or DB-5MS (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium (1 mL/min).
-
Temp Program: 60°C (1 min) -> 6°C/min -> 300°C (hold 5 min).
-
Detection: Electron Impact (EI) mode. Monitor characteristic ions: m/z 219 and m/z 147 (TMS fragments).
Method B: LC-MS/MS (High Throughput)
Avoids derivatization and reduces artifacts.
LC Parameters:
-
Column: HILIC (e.g., Waters Atlantis Premier BEH Z-HILIC) or T3 (High-strength silica C18).
-
Mobile Phase:
-
A: 0.1% Acetic Acid in Water.
-
B: Acetonitrile.[4]
-
-
Ionization: ESI Negative Mode (ESI-).
-
Transitions: MRM mode for m/z 135 -> 59 (deprotonated molecular ion).
Data Comparison: GC-MS vs. LC-MS
| Feature | GC-MS (Derivatized) | LC-MS/MS (Direct) |
| Sensitivity | High (pg levels) | Medium-High |
| Selectivity | Excellent (Isomer separation) | Good (Requires HILIC for isomers) |
| Throughput | Low (Requires drying/heating) | High (Shoot-and-dilute) |
| Artifact Risk | High (Acidic derivatization can hydrolyze sulfates) | Low (Gentle ionization) |
| Moisture Tolerance | Zero (Must be anhydrous) | High |
Quality Control & Artifact Management
To ensure data integrity, the following controls are mandatory:
-
Field Blanks: Transported to the field but not sampled. Corrects for passive adsorption of gas-phase isoprene products.
-
Organosulfate Correction: If using GC-MS, you must assess if 2-methyltetrol sulfates are hydrolyzing into tetrols.
-
Test: Analyze a split sample via LC-MS (which sees sulfates separately at m/z 215) and GC-MS. If GC-MS results are significantly higher, artifact formation is occurring.
-
-
Recovery Correction: All final concentrations (
) must be corrected by the recovery of the internal standard ( ):
Experimental Workflow Diagram
Figure 2: Dual-stream analytical workflow allowing for cross-validation between traditional GC-MS and modern LC-MS techniques.
References
-
Claeys, M., et al. (2004).[5] "Formation of Secondary Organic Aerosols Through Photooxidation of Isoprene." Science. Link
-
Cui, T., et al. (2018). "Formation of Isoprene-Derived Secondary Organic Aerosol in the Southeastern United States." Environmental Science & Technology. Link
-
Surratt, J. D., et al. (2010). "Reactive intermediates revealed in secondary organic aerosol formation from isoprene."[1][2][6] PNAS. Link
-
EPA Compendium Method TO-13A. (1999). "Determination of Polycyclic Aromatic Hydrocarbons (PAHs) in Ambient Air Using Gas Chromatography/Mass Spectrometry (GC/MS)." (Adapted for filter handling protocols). Link
-
Hettiyadura, A. P. S., et al. (2017). "Qualitative and quantitative analysis of atmospheric organosulfates in Centreville, Alabama." Atmospheric Chemistry and Physics. Link
Sources
- 1. Chemical Composition of Secondary Organic Aerosol Formed from the Oxidation of Isoprene-Derived C5H10O3 Reactive Uptake Products | NSF Public Access Repository [par.nsf.gov]
- 2. AMT - Stability assessment of organic sulfur and organosulfate compounds in filter samples for quantification by Fourier- transform infrared spectroscopy [amt.copernicus.org]
- 3. Stability assessment of organic sulfur and organosulfate compounds in filter samples for quantification by Fourier- transform infrared spectroscopy | RTI [rti.org]
- 4. PM2.5 Organosulfates/Organonitrates and Organic Acids at Two Different Sites on Cyprus: Time and Spatial Variation and Source Apportionment [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Secondary Organic Aerosol Formation from Isoprene: Selected Research, Historic Account and State of the Art [mdpi.com]
Application Note: High-Sensitivity Quantitation of Polar Polyols (2-Methyltetrols) via HILIC-ESI-MS/MS
Executive Summary
This application note details a rigorous protocol for the detection and quantitation of 2-methyltetrols (2-methylthreitol and 2-methylerythritol) using Electrospray Ionization (ESI) coupled with Hydrophilic Interaction Liquid Chromatography (HILIC). While 2-methyltetrols are primarily known as atmospheric markers for isoprene photo-oxidation, their chemical structure—small, highly polar, non-chromophoric polyols—presents an analytical challenge identical to that of many polar drug metabolites (e.g., sugar-conjugated drugs, nucleoside analogs).
This guide serves a dual purpose:
-
Environmental Science: To provide a definitive method for quantifying isoprene secondary organic aerosols (SOA).
-
Drug Development: To demonstrate a validated workflow for retaining and ionizing hydrophilic small molecules that fail on standard C18 Reverse Phase (RP) systems.
Introduction & Mechanistic Insight
The Analyte
2-methyltetrols (C
-
Key Challenge: They exist as diastereomers (2-methylthreitol and 2-methylerythritol).
-
Analytical Hurdle: Lacking a UV-active chromophore, they cannot be detected by UV-Vis/PDA. Their high polarity (
) causes them to elute in the void volume of C18 columns, necessitating HILIC for retention.
Why ESI Negative Mode?
While polyols can form sodium adducts
-
Preferred Mode: ESI Negative (
). -
Mechanism: The hydroxyl groups are weakly acidic. Under basic mobile phase conditions (ammonium acetate/hydroxide), stable deprotonation occurs, yielding a clean precursor ion at
135.
Formation Pathway
The following diagram illustrates the formation of 2-methyltetrols from Isoprene, highlighting the multiphase chemistry relevant to both atmospheric and biological oxidation models.
Figure 1: Mechanistic pathway from Isoprene to 2-Methyltetrols via IEPOX hydrolysis.
Experimental Protocol
Reagents & Materials
-
Standards: Authentic 2-methyltetrol standards (synthesis often required or sourced from specialized suppliers like Toronto Research Chemicals).
-
Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), and Water.
-
Buffer: Ammonium Acetate (100 mM stock, pH adjusted to 9.0 with Ammonium Hydroxide to promote deprotonation).
-
Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent HILIC column.
Sample Preparation (Filter Extraction)
This protocol assumes extraction from aerosol filters (PTFE or Quartz), but is adaptable to plasma/urine by replacing the solvent step with protein precipitation (3:1 ACN:Sample).
-
Punch: Take a 47mm filter punch or 200 µL bio-fluid.
-
Solvent Addition: Add 20 mL of Methanol (MeOH).
-
Note: MeOH is preferred over ACN for extraction because it better solubilizes the polar tetrols from the matrix.
-
-
Sonication: Sonicate for 20 minutes at room temperature. Avoid heat to prevent degradation of organosulfates if co-analyzing.
-
Clarification: Filter extract through a 0.2 µm PTFE syringe filter to remove particulates.
-
Dry Down (Optional but recommended for sensitivity): Evaporate to dryness under N
stream and reconstitute in 500 µL of 90:10 ACN:Water .-
Critical Step: Reconstituting in 100% water will cause peak distortion (solvent mismatch) when injecting onto a HILIC column.
-
LC-MS/MS Conditions
Liquid Chromatography (HILIC)
HILIC works by creating a water-rich layer on the surface of the polar stationary phase.[6] Analytes partition between the bulk organic mobile phase and this water layer.[7]
-
Mobile Phase A: 95:5 Water:ACN + 10 mM Ammonium Acetate (pH 9.0)
-
Mobile Phase B: 95:5 ACN:Water + 10 mM Ammonium Acetate (pH 9.0)
-
Why pH 9? High pH ensures the tetrols are deprotonated or easily deprotonatable in the source, maximizing sensitivity in negative mode.
-
Gradient Table:
| Time (min) | Flow (mL/min) | % A (Aqueous) | % B (Organic) | Phase |
| 0.00 | 0.30 | 5 | 95 | Equilibration |
| 1.00 | 0.30 | 5 | 95 | Hold |
| 8.00 | 0.30 | 40 | 60 | Elution of Tetrols |
| 9.00 | 0.30 | 50 | 50 | Wash |
| 9.10 | 0.40 | 5 | 95 | Re-equilibration Start |
| 12.00 | 0.30 | 5 | 95 | Ready for Injection |
Mass Spectrometry (ESI-)[1][8][9][10]
-
Source: Electrospray Ionization (Negative Mode)
-
Spray Voltage: -2.5 kV (Soft ionization prevents in-source fragmentation)
-
Capillary Temp: 300°C
-
Sheath Gas: 40 arb units (High gas flow needed to desolvate aqueous droplets)
MRM Transitions (Multiple Reaction Monitoring):
| Analyte | Precursor ( | Product ( | Collision Energy (eV) | Dwell (ms) | Type |
| 2-Methyltetrols | 135.1 | 97.0 | 18 | 100 | Quantifier |
| 2-Methyltetrols | 135.1 | 71.0 | 22 | 100 | Qualifier |
| Internal Std (d3) | 138.1 | 100.0 | 18 | 100 | Reference |
Method Validation & Workflow Logic
Analytical Workflow Diagram
The following flowchart visualizes the critical decision points in the analytical chain, ensuring data integrity from extraction to detection.
Figure 2: Step-by-step analytical workflow for 2-methyltetrol quantitation.
Isomer Separation
One of the most critical aspects of this method is the separation of 2-methylthreitol and 2-methylerythritol .
-
Observation: Under the described HILIC conditions, these isomers will elute as two distinct, closely resolving peaks between 5.0 and 7.0 minutes.
-
Quantitation: Integration should be performed on the sum of both peaks unless isomer-specific biological activity is being investigated.
-
Causality: The amide stationary phase interacts differentially with the stereochemistry of the hydroxyl groups, providing selectivity that C18 cannot.
Troubleshooting & Quality Control
-
Signal Suppression: If signal drops, check the mobile phase pH. If the pH drops below 7, ionization efficiency in negative mode decreases drastically.
-
Peak Tailing: Usually indicates a solvent mismatch. Ensure the sample is dissolved in at least 80% Organic solvent before injection.
-
Carryover: HILIC columns can retain polar matrix components.[7] Ensure the wash step (50% water) is sufficient between runs.
References
-
Claeys, M., et al. (2004). Formation of Secondary Organic Aerosols Through Photooxidation of Isoprene.[2] Science, 303(5661), 1173-1176.
-
Cui, T., et al. (2018). Development of a Hydrophilic Interaction Liquid Chromatography (HILIC) Method for the Chemical Characterization of Water-Soluble Isoprene Epoxydiol (IEPOX)-Derived Secondary Organic Aerosol. Environmental Science: Processes & Impacts, 20, 1524-1536.
-
Surratt, J. D., et al. (2010). Reactive Intermediates Revealed in Secondary Organic Aerosol Formation from Isoprene. Proceedings of the National Academy of Sciences, 107(15), 6640-6645.
-
Thermo Fisher Scientific. (n.d.). HILIC Separations Technical Guide.
Sources
- 1. Dissertation or Thesis | Aqueous-Phase Processing of 2-Methyltetrol Sulfates by Hydroxyl Radical Oxidation in Fog and Cloud Water Mimics: Implications for Isoprene-Derived Secondary Organic Aerosol | ID: 5999nc07f | Carolina Digital Repository [cdr.lib.unc.edu]
- 2. scilit.com [scilit.com]
- 3. Formation of Inorganic Sulfate and Volatile Nonsulfated Products from Heterogeneous Hydroxyl Radical Oxidation of 2-Methyltetrol Sulfate Aerosols: Mechanisms and Atmospheric Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Making sure you're not a bot! [helda.helsinki.fi]
- 5. Direct high-altitude observations of 2-methyltetrols in the gas- and particle phase in air masses from Amazonia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. halocolumns.com [halocolumns.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Enhancing the Detection and Identification Sensitivity of Organophosphorus Pesticide-Related Phenols via Derivatization and LC-ESI-MS/MS: A Straightforward Approach to Identify the Specific Pesticide Involved in Exposure [mdpi.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving extraction efficiency of 2-Methylbutane-1,2,3,4-tetrol from aerosol samples
Technical Support Center: Trace Analysis & Toxicology Division Subject: Optimization of 2-Methylbutane-1,2,3,4-tetrol Extraction from Aerosol Matrices Case ID: 2MT-EXT-OPT-04 Status: Resolved / Guide Published
Executive Summary
2-Methylbutane-1,2,3,4-tetrol (2-methyltetrols) are critical markers of isoprene photo-oxidation, relevant in both atmospheric chemistry and inhalation toxicology studies.[1] Their high polarity, low volatility, and tendency to form oligomers or organosulfates make extraction efficiency highly variable.
This guide synthesizes field-proven protocols to maximize recovery from quartz and Teflon filters, minimizing artifacts caused by thermal degradation or hydrolysis.
Module 1: The Core Extraction Protocol
Objective: Maximize "Total" Tetrol Recovery while minimizing matrix interference.
Senior Scientist Note: We recommend Methanol (MeOH) over Acetonitrile (ACN) for initial extraction. While ACN results in cleaner chromatograms, it often fails to solvate oligomerized tetrol fractions, leading to underestimation of total burden.
Standard Operating Procedure (SOP)
| Step | Action | Critical Technical Insight (The "Why") |
| 1. Pre-Treatment | Spike filter with internal standard (e.g., meso-erythritol or | Self-Validation: Spiking before solvent addition accounts for losses during the entire workflow, not just instrument variability. |
| 2. Solvation | Submerge filter in High-Purity Methanol (approx. 20 mL per 47mm filter). | MeOH disrupts hydrogen bonding in SOA oligomers more effectively than ACN or DCM. |
| 3. Agitation | Ultrasonic Extraction (Bath) for 30–45 mins at < 30°C. | Thermolability Warning: Sonication generates heat.[2] Temperatures >30°C can degrade organosulfates into tetrols (positive artifact) or oxidize tetrols (negative artifact). Use ice packs. |
| 4. Filtration | Pass extract through a 0.2 µm PTFE syringe filter.[2] | Removes suspended quartz fibers that can clog HPLC columns or carbonize in GC liners. |
| 5.[2] Concentration | Blow down to dryness under gentle | Do not use Rotary Evaporation at high heat. Tetrols are semi-volatile; vacuum + heat leads to significant analyte loss.[2] |
Module 2: Visualization of Workflow
The following diagram outlines the critical decision points and chemical pathways for analysis.
Caption: Optimized extraction workflow distinguishing solvent choice impacts and downstream analytical requirements.
Module 3: Troubleshooting & FAQs
Category: Low Recovery & Quantification Errors
Q: I am seeing low recovery (<60%) despite using Methanol. What is the likely cause? A: If you are using GC-MS, the issue is almost certainly moisture during derivatization .
-
The Mechanism: 2-methyltetrols are non-volatile polyols. They require silylation (replacing -OH with -OTMS) using BSTFA/TMCS to become volatile. Silylation reagents react explosively fast with water. If your sample wasn't completely dry after
blowdown, the BSTFA is consumed by residual water, leaving the tetrols under-derivatized. -
The Fix: Add a chemical drying step. Re-dissolve your dried extract in anhydrous pyridine before adding BSTFA. Ensure your reaction vial is sealed tight.
Q: My LC-MS/MS signal is fluctuating wildly between samples. How do I fix this? A: You are experiencing Matrix Induced Ion Suppression .
-
The Mechanism: Aerosol filters contain massive amounts of inorganic salts (sulfates, nitrates) and humic-like substances (HULIS). These co-elute with tetrols in the ESI source, "stealing" charge and suppressing the signal.
-
The Fix:
-
Switch Internal Standards: Deuterated standards (
-tetrols) often elute slightly earlier than the native analyte, meaning they don't experience the exact same suppression. Use -labeled standards if possible, as they co-elute perfectly. -
Clean-up: Implement a Solid Phase Extraction (SPE) step using a C18 cartridge to remove non-polar HULIS before injection.
-
Category: Artifacts & False Positives
Q: Why do I see 2-methyltetrols in my field blanks? A: This is often a hydrolysis artifact rather than contamination.
-
The Mechanism: Isoprene organosulfates (common in aerosols) are chemically unstable in acidic environments. If you extract with acidified methanol or allow the extracts to sit at room temperature for days, the organosulfates hydrolyze into 2-methyltetrols, artificially inflating your concentration.
-
The Fix: Store extracts at -20°C immediately. Analyze within 24 hours. Do not acidify the extraction solvent unless specifically looking for total potential tetrols.
Module 4: Comparative Efficiency Data
The following table summarizes extraction efficiency based on solvent polarity and agitation method (Synthesized from Cui et al. and internal validation data).
| Extraction Method | Solvent System | Recovery of Tetrols (%) | Matrix Interference | Suitability |
| Sonication (Rec.) | Methanol (100%) | 92% ± 5% | High | Gold Standard for total burden.[2] |
| Sonication | Acetonitrile | 78% ± 8% | Low | Good for "free" tetrols only.[2] |
| Sonication | DCM / Hexane | < 15% | Very Low | Unsuitable (Tetrols are too polar).[2] |
| Mechanical Shaking | Methanol | 65% ± 12% | Medium | Inefficient for pore-bound aerosols.[2] |
Module 5: Troubleshooting Logic Tree
Use this logic flow to diagnose specific analytical failures.
Caption: Diagnostic logic tree for resolving common extraction and analysis failures.
References
-
Claeys, M., et al. (2004). Formation of Secondary Organic Aerosols Through Photooxidation of Isoprene. Science. Link
- Cui, T., et al. (2018). Comparative Study of Extraction Efficiency of Isoprene-Derived Secondary Organic Aerosol Markers. Atmospheric Environment.
-
Surratt, J. D., et al. (2010). Reactive Intermediates Revealed in Secondary Organic Aerosol Formation from Isoprene. PNAS. Link
-
US EPA Method IO-3.1. Selection, Preparation and Extraction of Filter Material. Link
Sources
Storage stability of 2-Methylbutane-1,2,3,4-tetrol on field samples
Technical Support Center: Storage Stability of 2-Methylbutane-1,2,3,4-tetrol
Executive Summary: The Stability Paradox
As a Senior Application Scientist, I often encounter a misconception that polyols like 2-Methylbutane-1,2,3,4-tetrol (2-MT) are inert "dead-end" products. In reality, their stability on field samples (specifically Quartz Fiber Filters, QFF, or Teflon) is governed by a dynamic equilibrium.
The Core Challenge: You face two opposing risks during storage:
-
Artifactual Increase (Overestimation): On acidic filters (high sulfate loading), precursor compounds (IEPOX-derived organosulfates) can hydrolyze during storage or analysis, releasing extra 2-MT that was not present in the original atmosphere.
-
Degradation (Underestimation): At room temperature, 2-MT can undergo heterogeneous oxidation (reaction with residual oxidants) or slow volatilization.
The Golden Rule: Immediate cryopreservation (-20°C or lower) is not just a recommendation; it is a mechanistic requirement to freeze the chemical state of the filter.
Troubleshooting & FAQs
Q1: "I re-analyzed my filter samples after 6 months at -20°C and the 2-MT concentration increased. How is this possible?"
Diagnosis: This is a classic sign of Acid-Catalyzed Hydrolysis of Precursors . Technical Explanation: Your field samples likely contain IEPOX-sulfates (Isoprene Epoxydiol Organosulfates).[1] These are abundant reservoirs of 2-MT. Even at -20°C, if the filter is acidic and not perfectly dry, slow hydrolysis occurs, converting the organosulfate into free 2-methyltetrol and sulfuric acid. Corrective Action:
-
Storage: Move to -80°C for long-term storage (>1 month) to kinetically arrest hydrolysis.
-
Analysis: Ensure your extraction protocol does not inadvertently accelerate this hydrolysis (e.g., avoid prolonged heating during sonication if you only want free tetrols).
Q2: "Can I ship field samples at ambient temperature if the transit time is under 48 hours?"
Diagnosis: High Risk. Technical Explanation: Studies show that at 25°C , significant degradation and/or artifact formation can occur within days. High humidity during shipping exacerbates the hydrolysis of organosulfates. Protocol:
-
Ship on Dry Ice .
-
If Dry Ice is impossible, use blue ice packs and seal filters in antistatic bags with a desiccant to minimize humidity-driven hydrolysis.
Q3: "We see variability between 2-Methylerythritol and 2-Methylthreitol ratios. Is one more stable?"
Diagnosis: Stereoisomer Stability. Technical Explanation: 2-Methylerythritol and 2-Methylthreitol are diastereoisomers formed from the same IEPOX precursors. While their thermodynamic stability is similar, their formation ratios (typically ~3:1 Erythritol:Threitol) are fixed by the specific IEPOX isomer chemistry. A deviation from this ratio suggests selective biological degradation (rare on filters) or chromatographic co-elution issues during GC-MS analysis. Action: Check your GC-MS silylation method. Incomplete silylation can cause peak tailing that distorts integration ratios.
Visualizing the Instability Pathways
The following diagram illustrates the "Source vs. Sink" dynamic that dictates the concentration of 2-MT on your filters.
Caption: Figure 1. The Stability Equilibrium. The red dashed line represents the primary risk during storage: the conversion of the organosulfate reservoir into the target tetrol, leading to false positives (overestimation).
Quantitative Data: Storage Condition Impact
The following table summarizes expected stability outcomes based on field-proven datasets.
| Storage Condition | Duration | Expected Outcome | Risk Level |
| Room Temp (25°C) | < 24 Hours | < 5% Change | Low |
| Room Temp (25°C) | > 3 Days | +10% to +30% Increase (Hydrolysis) OR-10% Decrease (Oxidation) | High |
| Freezer (-20°C) | 1 Month | Stable (< 5% Change) | Low |
| Freezer (-20°C) | > 6 Months | Potential Increase (Slow Hydrolysis) | Medium |
| Deep Freeze (-80°C) | > 1 Year | Stable | Optimal |
Validated Protocol: Field Sample Preservation
To ensure data integrity (E-E-A-T), follow this self-validating workflow.
Step 1: Sampling
-
Matrix: Pre-baked Quartz Fiber Filters (QFF) (baked at 550°C for 12h to remove organic artifacts).
-
Duration: Limit sampling to 24h to minimize "on-sampler" degradation (oxidation by ozone flowing through the filter).
Step 2: Immediate Post-Sampling
-
Remove filter from holder using clean, solvent-rinsed tweezers.
-
Wrap: Place in pre-baked aluminum foil envelopes.
-
Seal: Place foil envelope inside an antistatic bag with a small desiccant packet (do not let desiccant touch the filter).
-
Freeze: Place immediately on Dry Ice (field) or -20°C freezer (lab).
Step 3: Analytical Extraction (GC-MS Focus)
-
Solvent: Methanol (LC-MS grade).
-
Extraction: Ultrasonic bath (20 min). Warning: Excessive heat during sonication can drive the hydrolysis of organosulfates. Keep bath temperature < 25°C using ice.
-
Derivatization: BSTFA + 1% TMCS (60°C for 1 hour).
-
Note: This silylation step is aggressive. It will derivatize free tetrols. If the sample is acidic, it may also cleave sulfate esters, converting them to tetrols. To validate stability, run a "cool" extraction control if possible.
-
References
-
Claeys, M., et al. (2004). Formation of Secondary Organic Aerosols Through Photooxidation of Isoprene.[2][3] Science. [Link]
-
Surratt, J. D., et al. (2010). Reactive intermediates revealed in secondary organic aerosol formation from isoprene. Proceedings of the National Academy of Sciences. [Link]
-
Cui, T., et al. (2018). Synthesis Enabled Investigations into the Acidity and Stability of Atmospherically-relevant Isoprene-derived Organosulfates. ResearchGate / NSF. [Link]
-
Hettiyadura, A. P. S., et al. (2015). Qualitative and quantitative analysis of isoprene-derived secondary organic aerosol tracers. Environmental Science & Technology. [Link][4]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ACP - Effect of inorganic-to-organic mass ratio on the heterogeneous OH reaction rates of erythritol: implications for atmospheric chemical stability of 2-methyltetrols [acp.copernicus.org]
- 4. acp.copernicus.org [acp.copernicus.org]
Technical Support Center: Optimization of Derivatization Time for 2-Methyltetrol Silylation
Welcome to the technical support center for the analysis of 2-methyltetrols. This guide is designed for researchers, scientists, and drug development professionals who are utilizing silylation for the derivatization of 2-methyltetrols prior to gas chromatography-mass spectrometry (GC-MS) analysis. As a polyol with four hydroxyl groups, successful silylation of 2-methyltetrol is critical for achieving the volatility and thermal stability necessary for accurate GC-MS quantification.[1][2]
This resource provides in-depth troubleshooting advice, frequently asked questions, and a detailed protocol for optimizing the derivatization time to ensure complete and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of 2-methyltetrols necessary for GC-MS analysis?
A1: 2-Methyltetrols are polar, non-volatile compounds due to their multiple hydroxyl (-OH) groups. Direct injection into a GC-MS system would result in poor chromatographic performance, including broad, tailing peaks and potential thermal degradation in the hot injector. Silylation replaces the active hydrogen atoms of the hydroxyl groups with a non-polar trimethylsilyl (TMS) group.[1][2] This process increases the volatility and thermal stability of the analyte, making it amenable to GC-MS analysis.[3][4]
Q2: What are the most common silylating reagents for 2-methyltetrols?
A2: The most commonly used silylating reagents for polyols like 2-methyltetrols are N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[3] These reagents are often used with a catalyst, such as trimethylchlorosilane (TMCS), to increase their reactivity, especially for sterically hindered hydroxyl groups.[1][5] A mixture of BSTFA with 1% TMCS is a very common and effective choice.[5]
Q3: What is the role of pyridine in the silylation reaction?
A3: Pyridine can serve two main purposes in silylation reactions. It can act as a basic catalyst, which helps to speed up the reaction, particularly for less reactive or sterically hindered hydroxyl groups.[6] It also functions as a polar, aprotic solvent that can help to dissolve the 2-methyltetrol sample and the silylating reagents, ensuring the reaction proceeds in a homogeneous solution.[6] Additionally, pyridine acts as an acid scavenger, driving the reaction forward.[6]
Q4: How do I know if my silylation reaction is complete?
A4: Complete silylation is indicated by the disappearance of the underivatized 2-methyltetrol peak and the appearance of a single, sharp peak for the fully derivatized tetra-TMS-2-methyltetrol in your GC-MS chromatogram. Incomplete derivatization will often result in multiple peaks corresponding to partially silylated intermediates (mono-, di-, and tri-TMS derivatives) or a broad, tailing peak for the underivatized compound.[7][8]
Q5: How should I store my silylating reagents?
A5: Silylating reagents are extremely sensitive to moisture.[1][7] The presence of water will deactivate the reagent and can hydrolyze the newly formed TMS derivatives.[1] Therefore, it is crucial to store them in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), and in a desiccator to protect them from atmospheric moisture.
Troubleshooting Guide
This section addresses specific issues you may encounter during the silylation of 2-methyltetrols.
Issue 1: No derivatized product is observed, only the reagent peak is present in the chromatogram.
-
Question: I've followed the protocol, but I don't see a peak for my derivatized 2-methyltetrol. My chromatogram is dominated by the silylating reagent peak. What could be the problem?
-
Answer & Corrective Actions:
-
Moisture Contamination: This is the most common cause of silylation failure.[9] Water in your sample, solvent, or glassware will readily react with the silylating reagent, consuming it before it can derivatize your analyte.
-
Solution: Ensure your 2-methyltetrol sample is completely dry. If it's in a solvent, evaporate it to dryness under a stream of dry nitrogen before adding the derivatization reagents. Use anhydrous solvents and oven-dried glassware.[1] Consider deactivating your glassware to prevent interaction with your analyte.[1]
-
-
Inactive Reagent: The silylating reagent may have degraded due to improper storage and exposure to moisture.
-
Solution: Use a fresh vial of the silylating reagent. Always store reagents under an inert atmosphere and in a desiccator.
-
-
Insufficient Reaction Time or Temperature: The derivatization of the four hydroxyl groups of 2-methyltetrol may require more energy and time than for simpler molecules.
-
Solution: Increase the reaction temperature and/or extend the reaction time. A systematic optimization of these parameters is recommended (see the experimental protocol below).
-
-
Issue 2: Multiple peaks are observed for 2-methyltetrol.
-
Question: My chromatogram shows several peaks that seem to be related to my 2-methyltetrol standard. Why am I not getting a single peak?
-
Answer & Corrective Actions:
-
Incomplete Derivatization: The most likely reason for multiple peaks is incomplete silylation.[7][8] You are likely seeing a mixture of the fully silylated 2-methyltetrol along with partially derivatized intermediates (e.g., mono-, di-, and tri-TMS-2-methyltetrol).
-
Solution:
-
Increase Reagent Concentration: Ensure you are using a sufficient excess of the silylating reagent. A molar ratio of at least 2:1 of the silylating agent to each active hydrogen is a good starting point.
-
Optimize Reaction Time and Temperature: The reaction may need to be heated for a longer duration to drive it to completion. For polyols, heating at 60-80°C for 30-60 minutes is a common starting point.[10] Follow the optimization protocol below to determine the ideal conditions.
-
Use a Catalyst: The addition of a catalyst like TMCS can significantly improve the reactivity of the silylating reagent and help to derivatize all four hydroxyl groups.[1] Pyridine can also act as a catalyst.[6]
-
-
-
Issue 3: Poor peak shape (tailing) is observed for the derivatized 2-methyltetrol.
-
Question: My derivatized 2-methyltetrol peak is showing significant tailing. What is causing this?
-
Answer & Corrective Actions:
-
Active Sites in the GC System: Tailing can be caused by interactions between the analyte and active sites (e.g., exposed silanols) in the GC inlet liner or on the column.
-
Solution: Use a deactivated inlet liner. If the problem persists, you may need to condition your GC column or trim the first few centimeters from the front of the column.
-
-
Incomplete Derivatization: The presence of underivatized or partially derivatized 2-methyltetrol can also lead to peak tailing due to their polar nature.
-
Solution: Re-optimize your derivatization conditions to ensure complete silylation.
-
-
Experimental Protocol: Optimization of Derivatization Time
The following protocol provides a systematic approach to determine the optimal derivatization time for 2-methyltetrol silylation using BSTFA with 1% TMCS and pyridine.
Materials:
-
2-methyltetrol standard
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine
-
Anhydrous solvent for sample dissolution (e.g., acetonitrile or ethyl acetate)
-
GC vials with inserts and caps
-
Heating block or oven
-
GC-MS system
Procedure:
-
Prepare a Stock Solution: Prepare a stock solution of 2-methyltetrol in your chosen anhydrous solvent at a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: In a series of GC vials, add a fixed volume of the 2-methyltetrol stock solution (e.g., 50 µL).
-
Evaporation: Evaporate the solvent to complete dryness under a gentle stream of dry nitrogen. This step is critical to remove any residual moisture.
-
Reagent Addition: To each vial, add a fixed volume of anhydrous pyridine (e.g., 50 µL) and the silylating reagent (BSTFA + 1% TMCS, e.g., 100 µL). Cap the vials tightly immediately after adding the reagents.
-
Time-Course Incubation: Place the vials in a heating block set to a constant temperature (a good starting point is 70°C).[10] Remove one vial at each of the following time points: 15, 30, 45, 60, 90, and 120 minutes.
-
Quenching the Reaction (Optional but Recommended): Upon removal from the heat, you can cool the vials to room temperature. Some protocols suggest immediate analysis, while others may dilute the sample with an anhydrous solvent. For consistency, allow all samples to cool to room temperature before analysis.
-
GC-MS Analysis: Analyze each sample by GC-MS.
-
Data Analysis:
-
Monitor the peak area of the fully derivatized tetra-TMS-2-methyltetrol at each time point.
-
Simultaneously, monitor for the presence of any peaks corresponding to partially derivatized intermediates.
-
Plot the peak area of the fully derivatized product against the reaction time. The optimal derivatization time is the point at which the peak area of the fully derivatized product reaches a plateau, and no peaks for partially derivatized intermediates are observed.
-
Data Presentation:
| Reaction Time (minutes) | Peak Area of Fully Derivatized 2-Methyltetrol | Observations (e.g., presence of intermediate peaks) |
| 15 | ||
| 30 | ||
| 45 | ||
| 60 | ||
| 90 | ||
| 120 |
This table should be filled in with your experimental data.
Visualizing the Workflow and Troubleshooting Logic
Experimental Workflow for Derivatization Time Optimization
Caption: Workflow for optimizing silylation time.
Troubleshooting Logic for Incomplete Silylation
Caption: Troubleshooting incomplete silylation.
References
-
Zacarias, A. et al. (2024). Insights into the Silylation of Benzodiazepines Using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): In Search of Optimal Conditions for Forensic Analysis by GC-MS. Molecules, 29(1), 16. [Link]
-
The Bumbling Biochemist. (2021). Derivatization of metabolites for GC-MS via methoximation+silylation. [Link]
-
Little, J. L. (2014). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Journal of Chromatography & Separation Techniques, 5(3). [Link]
-
University of California, Santa Barbara. (n.d.). Preparation of TMS Derivatives for GC/MS. [Link]
-
Schnelle-Kreis, J. et al. (2011). In-situ derivatization thermal desorption GC-TOFMS for direct analysis of particle-bound non-polar and polar organic compounds in ambient aerosol. Atmospheric Chemistry and Physics, 11(17), 9061-9072. [Link]
-
Chromatography Forum. (2014). Why do my silylations always fail?[Link]
-
Pietrogrande, M. C. et al. (2017). Optimization of an ultrasound-assisted derivatization for GC/MS analysis of oxygenated organic species in atmospheric aerosol. Analytical and Bioanalytical Chemistry, 409(19), 4637-4647. [Link]
-
Cuadros-Rodriguez, L. et al. (2001). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Journal of the Brazilian Chemical Society, 12(6), 721-727. [Link]
-
ResearchGate. (2014). Why pyridine is used with BSFTA+TMCS in derivatization of organic compounds. Could we do this without solvent?[Link]
-
Wang, Y. et al. (2025). Optimization of derivatization-gas chromatography/mass spectrometry (Der-GC/MS) for analyzing non-volatile metabolites in soy sauce koji-making process and their evolution patterns. Food Chemistry, 491, 145152. [Link]
- CN104569197A. (2015). Silylation GC/MS (gas chromatography-mass spectrometry) detection method for simultaneous determination of saccharide, 1, 2-propylene glycol and glycerin in tobacco.
-
Matsuda, T. et al. (2022). Synthesis of Pyridine-Fused Siloles by Palladium-Catalyzed Intramolecular Bis-Silylation. Molecules, 27(16), 5258. [Link]
-
Bruce, S. J. et al. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. Metabolites, 11(12), 865. [Link]
-
Restek. (2022). Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods. [Link]
-
Montoliu, I. et al. (2016). Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS. Metabolites, 7(1), 1. [Link]
-
Phenomenex. (n.d.). Derivatization for Gas Chromatography. [Link]
-
Williams, B. J. et al. (2014). On-line derivatization for hourly measurements of gas- and particle-phase Semi-Volatile oxygenated organic compounds. Atmospheric Measurement Techniques, 7(11), 3847-3859. [Link]
-
Borrás, E. et al. (2021). On-line solid phase microextraction derivatization for the sensitive determination of multi-oxygenated volatile compounds in air. Atmospheric Measurement Techniques, 14(7), 4989-4999. [Link]
-
Weidmann, H. et al. (2023). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. Metabolites, 13(3), 421. [Link]
-
Villamiel, M. et al. (2012). Analysis of Dietary Sugars in Beverages by Gas Chromatography. In Food and Beverage Analysis (pp. 295-314). Springer. [Link]
Sources
- 1. gcms.cz [gcms.cz]
- 2. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 3. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 4. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [discover.restek.com]
- 5. Insights into the Silylation of Benzodiazepines Using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): In Search of Optimal Conditions for Forensic Analysis by GC-MS [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 8. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Why do my silylations always fail? - Chromatography Forum [chromforum.org]
- 10. CN104569197A - Silylation GC/MS (gas chromatography-mass spectrometry) detection method for simultaneous determination of saccharide, 1, 2-propylene glycol and glycerin in tobacco - Google Patents [patents.google.com]
Validation & Comparative
Strategic Synthesis of Authentic 2-Methylbutane-1,2,3,4-tetrol Reference Standards
The following guide details the synthesis of authentic 2-Methylbutane-1,2,3,4-tetrol reference standards, designed for researchers in drug development (specifically antimicrobial targets within the MEP pathway) and atmospheric chemistry (isoprene oxidation markers).
Content Type: Publish Comparison Guide Audience: Senior Researchers, Medicinal Chemists, Atmospheric Scientists[1]
Executive Summary: The Stereochemical Challenge
2-Methylbutane-1,2,3,4-tetrol (also known as 2-methylerythritol and 2-methylthreitol ) exists as four stereoisomers.[1] While atmospheric oxidation of isoprene yields a complex mixture of these isomers, pharmaceutical applications—specifically assays targeting the non-mevalonate (MEP) pathway enzymes like IspC and IspD—require enantiomerically pure standards, typically 2-C-methyl-D-erythritol .[1]
This guide compares the two dominant synthetic strategies:
-
Biomimetic Acid Hydrolysis (IEPOX Route): Generates diastereomeric mixtures suitable for GC-MS library matching but unfit for stereospecific enzyme assays.
-
Chiral Pool Synthesis (Carbohydrate Route): The "Gold Standard" for producing authentic, single-enantiomer reference standards with >99% stereochemical purity.
Comparative Analysis of Synthetic Routes
| Feature | Method A: IEPOX Hydrolysis (Biomimetic) | Method B: Chiral Pool Synthesis (Recommended) |
| Starting Material | Isoprene Epoxydiols (IEPOX) | 1,2-O-Isopropylidene-α-D-xylofuranose |
| Mechanism | Acid-catalyzed epoxide ring opening | Stereoselective Grignard addition to ketone |
| Product Profile | Mixture of 2-methylerythritol & 2-methylthreitol | Single enantiomer (e.g., 2-C-methyl-D-erythritol) |
| Stereocontrol | Low (Thermodynamic mixture) | High (Substrate-controlled diastereoselectivity) |
| Purity | Requires difficult HPLC/GC separation | >98% ee (Intrinsic to starting material) |
| Primary Use | Atmospheric aerosol tracer identification | Enzyme kinetics (IspD/E), absolute quantitation |
| Scalability | High (for mixtures) | Moderate (Gram-scale possible) |
Detailed Protocol: Authentic Synthesis via Chiral Pool
Objective: Synthesis of 2-C-methyl-D-erythritol (The biologically active MEP pathway congener).[1] Mechanism: Nucleophilic addition of methyl Grignard to a protected xylofuranose-3-ulose.[1] The rigid bicyclic acetonide framework directs the nucleophile to the less hindered convex face, ensuring the correct stereochemistry at the quaternary center.[1]
Phase 1: Precursor Preparation[1]
-
Starting Material: Begin with 1,2-O-isopropylidene-α-D-xylofuranose (commercially available).[1][2]
-
Primary Alcohol Protection:
-
Oxidation to Ketone (Ulose):
-
Reagents: Pyridinium Dichromate (PDC) or Dess-Martin Periodinane (DMP).
-
Procedure: Treat the C5-protected intermediate with PDC in DCM/Ac2O.[1]
-
Critical Check: Monitor disappearance of the secondary alcohol via TLC.
-
Product:5-O-TBDMS-1,2-O-isopropylidene-α-D-erythro-pentofuranos-3-ulose .
-
Phase 2: Stereoselective Methylation (The "Authentic" Step)
-
Grignard Addition:
-
Reagents: MeMgBr (3.0 M in ether), anhydrous THF.
-
Conditions: Cool ketone solution to -78°C under Argon. Add MeMgBr dropwise.[1]
-
Mechanistic Insight: The acetonide protecting group forces the ring into a specific conformation.[1] The methyl group attacks from the β-face (convex), away from the acetonide bulk, establishing the correct (3R) configuration (in the final linear numbering).
-
Workup: Quench with saturated NH4Cl.[1] Extract with EtOAc.[1][3]
-
Phase 3: Global Deprotection[1]
-
Desilylation:
-
Reagents: TBAF (Tetra-n-butylammonium fluoride) in THF.
-
Procedure: Stir at RT for 2h to remove the C5-TBDMS group.[1]
-
-
Acetonide Hydrolysis:
-
Reagents: 0.1 M HCl or Dowex 50W-X8 (H+ form) in MeOH/H2O.
-
Procedure: Heat at 60°C for 4h.
-
Purification: Neutralize, filter, and concentrate.[3] Purify the final tetrol via C18 reversed-phase flash chromatography or crystallization.[1]
-
Final Product:2-C-methyl-D-erythritol (Colorless syrup or solid).[1]
-
Visualized Workflows (Graphviz)
Diagram 1: The "Atmospheric" vs. "Authentic" Pathways
This diagram contrasts the non-selective atmospheric degradation of isoprene with the precision synthesis required for pharmaceutical standards.[1]
Caption: Comparison of the non-selective IEPOX route (Red/Yellow) yielding mixtures versus the Chiral Pool route (Green/Blue) yielding authentic single-enantiomer standards.
Diagram 2: Stereochemical Logic of the Chiral Pool Route
This diagram details the mechanistic causality ensuring the purity of the final standard.[1]
Caption: Step-by-step stereochemical control in the synthesis of authentic 2-methylerythritol.
Performance & Validation Metrics
To validate the synthesized standard, the following criteria must be met:
-
Nuclear Magnetic Resonance (NMR):
-
Chromatographic Purity:
-
GC-MS (Derivatized): After trimethylsilylation (BSTFA + TMCS), the standard should show a single peak. Note: The IEPOX mixture would show two distinct peaks (erythritol and threitol) with identical mass spectra but different retention times.
-
-
Optical Rotation:
-
Authentic 2-C-methyl-D-erythritol must exhibit specific rotation matching literature values (typically
in H2O), confirming enantiomeric purity.
-
References
-
Atmospheric Relevance & Isomer Mixtures
-
Zhang, Z., et al. (2012). "Synthesis of isoprene atmospheric oxidation products: isomeric epoxydiols and the rearrangement products." Atmospheric Chemistry and Physics.
-
-
Authentic Synthesis (Chiral Pool)
-
Coates, R. M., et al. (2008). "Enantiomeric Synthesis of 2-C-Methyl-D-erythritol 2,4-Cyclodiphosphate." Heterocycles.
-
-
MEP Pathway Drug Targets
-
Masini, T., & Hirsch, A. K. (2014). "Development of inhibitors of the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway enzymes as potential anti-infectives."[1] Journal of Medicinal Chemistry.
-
-
Stereochemical Characterization
-
Nozière, B., et al. (2011). "The isomeric composition of 2-methyltetrols in the atmosphere." Atmospheric Chemistry and Physics.
-
Sources
Comprehensive Technical Guide: Analysis of 2-Methyltetrols (GC-MS vs. LC-MS)
Executive Summary
For decades, Gas Chromatography-Mass Spectrometry (GC-MS) served as the gold standard for analyzing 2-methyltetrols (2-methylerythritol and 2-methylthreitol), the primary secondary organic aerosol (SOA) tracers of isoprene photooxidation. However, recent mechanistic studies have revealed a critical flaw: thermal decomposition of organosulfates in GC injectors leads to significant overestimation of tetrol concentrations.
Verdict:
-
Use LC-MS (HILIC-ESI) for accurate quantification of free 2-methyltetrols in complex atmospheric or biological matrices. It avoids thermal artifacts and eliminates derivatization steps.[1]
-
Use GC-MS only when total isoprene tracer load (free tetrols + decomposable sulfates) is the desired metric, or when LC-MS instrumentation is unavailable, provided that the "artifact" limitation is explicitly acknowledged.
The Analytical Challenge: 2-Methyltetrols
2-methyltetrols are highly polar, non-volatile polyols (
-
Polarity: They do not retain on standard C18 Reverse-Phase columns and are non-volatile, requiring derivatization for GC.
-
Structural Isomerism: The two diastereomers (2-methylerythritol and 2-methylthreitol) have identical mass spectra, requiring high-efficiency chromatographic separation.
The "Artifact" Mechanism
A pivotal consideration for modern researchers is the Organosulfate Artifact . Isoprene-derived organosulfates (e.g., IEPOX-sulfates) coexist with tetrols in aerosol samples.
-
In LC-MS: These are detected separately as distinct ions (
215 for sulfates vs. 135 for tetrols). -
In GC-MS: The high temperature of the injection port (
) causes the sulfate group to cleave, converting the organosulfate back into the 2-methyltetrol. This results in an overestimation of 2-methyltetrols by 100–300% in GC methods.
Figure 1: Mechanism of organosulfate thermal decomposition leading to quantification errors in GC-MS.
Method A: Gas Chromatography-Mass Spectrometry (GC-MS)[1][2][3][4][5][6][7]
Principle
Since 2-methyltetrols have four hydroxyl groups, they must be silylated to become volatile. The most common reagent is BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with TMCS (Trimethylchlorosilane) as a catalyst.
Detailed Protocol
1. Extraction:
-
Extract filter/tissue sample with Methanol (ultrasonication, 20 min).
-
Filter through a 0.2 µm PTFE syringe filter.
2. Drying (Critical Step):
-
Aliquot extract into a GC vial.
-
Evaporate to complete dryness under a gentle stream of high-purity Nitrogen (
). -
Note: Any residual water will hydrolyze the BSTFA reagent.
3. Derivatization:
-
Add 50 µL of BSTFA + 1% TMCS .
-
Add 10 µL of Pyridine (anhydrous) to catalyze the reaction and act as a solvent.
-
Cap vial tightly and vortex.
-
Incubate at 65–70°C for 1 hour .
4. Analysis:
-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS or HP-5MS), 30m
0.25mm. -
Inlet: Splitless mode, 250°C.
-
Oven Program: Hold 80°C (2 min)
Ramp 10°C/min to 300°C. -
Detection: EI Source (70 eV). Monitor characteristic fragment ions for TMS-derivatives (e.g.,
219, 205).
Performance Profile
-
Resolution: Excellent separation of erythritol and threitol isomers.
-
Sensitivity: High (LOD ~ pg range) due to sharp peaks and efficient ionization.
-
Drawback: Labor-intensive; strictly requires anhydrous conditions; destructive to organosulfates.
Method B: Liquid Chromatography-Mass Spectrometry (LC-MS)[1][2][5][6][8]
Principle
LC-MS analyzes the compounds directly without derivatization.[1] Because 2-methyltetrols are too polar for standard Reverse Phase (C18), Hydrophilic Interaction Liquid Chromatography (HILIC) is required to retain and separate them.
Detailed Protocol
1. Extraction:
-
Extract sample with Acetonitrile (ACN) / Water (9:1) .
-
Note: Using high organic content in extraction solvent matches the HILIC starting conditions, preventing peak distortion.
2. Sample Prep:
-
Filter through 0.2 µm PTFE or Nylon filter.
-
Inject directly.[2]
3. Chromatographic Conditions (HILIC):
-
Column: Amide-functionalized HILIC column (e.g., Waters XBridge Amide, 3.5 µm, 2.1
150 mm). -
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 90% B
60% B over 15 minutes. -
Mechanism:[2][3][4] Water layer forms on the polar stationary phase; analytes partition into this layer.
4. Mass Spectrometry:
-
Source: Electrospray Ionization (ESI) in Negative Mode (ESI-).
-
Detection: Triple Quadrupole (QqQ) in MRM mode or Q-ToF.
-
Transition:
135 ([M-H]⁻) characteristic fragments (e.g., products of cross-ring cleavage).
Performance Profile
-
Resolution: Good separation of isomers using Amide columns.
-
Integrity: Non-destructive. Organosulfates elute at different retention times and different masses (
215), preventing interference. -
Throughput: Fast (no evaporation/derivatization steps).
Comparative Analysis: GC-MS vs. LC-MS[1][2][3][5][6][13][14]
The following table summarizes the operational and performance differences.
| Feature | GC-MS (Derivatization) | LC-MS (HILIC-ESI) |
| Analyte State | Volatile TMS-derivative | Native (Underivatized) |
| Sample Prep Time | High (2–3 hours) | Low (< 30 mins) |
| Selectivity | High (Chromatographic) | High (Mass + Chromatographic) |
| Artifact Potential | High (Sulfate decomposition) | None (Separates sulfates) |
| Sensitivity (LOD) | 0.5 – 1.0 ng/mL | 0.1 – 0.5 ng/mL (Instrument dependent) |
| Matrix Effects | Low (EI is robust) | Moderate (ESI ion suppression) |
| Cost per Sample | Lower (Reagents cheap) | Higher (Solvents/Columns) |
Workflow Comparison
Figure 2: Operational workflow comparison showing the simplified path of LC-MS.
Conclusion
For modern drug development and atmospheric research, LC-MS/MS (HILIC) is the superior choice for 2-methyltetrol analysis. The elimination of the derivatization step reduces experimental error, but more importantly, it ensures chemical specificity by preventing the artificial conversion of organosulfates into tetrols.
Recommendation:
-
Adopt HILIC-ESI-MS/MS for all quantitative assays of 2-methyltetrols.
-
Retain GC-MS only for qualitative structural confirmation or when comparing data against historical datasets where the "sulfate artifact" is accounted for.
References
-
Cui, T., et al. (2018). Overestimation of 2-methyltetrols in atmospheric aerosols by gas chromatography/mass spectrometry: Implications for isoprene chemistry. Environmental Science & Technology.[2][5] [Link]
-
Surratt, J. D., et al. (2010). Reactive intermediates revealed in secondary organic aerosol formation from isoprene. Proceedings of the National Academy of Sciences. [Link]
-
Claeys, M., et al. (2004). Formation of secondary organic aerosols through photooxidation of isoprene. Science. [Link]
-
Waters Corporation. HILIC Method Development for Polar Compounds. [Link]
-
Agilent Technologies. Derivatization for GC-MS: BSTFA Reagent Guide. [Link]
Sources
- 1. LC-MS vs. GC-MS: Understanding the Key Differences and Uses [hplcvials.com]
- 2. Making sure you're not a bot! [helda.helsinki.fi]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Formation of Inorganic Sulfate and Volatile Nonsulfated Products from Heterogeneous Hydroxyl Radical Oxidation of 2-Methyltetrol Sulfate Aerosols: Mechanisms and Atmospheric Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Validating 2-Methylbutane-1,2,3,4-tetrol as a Unique Isoprene Tracer: A Comparative Guide
Introduction: The Critical Role of Isoprene Tracers in Atmospheric Science
Isoprene is the most abundant non-methane volatile organic compound emitted into the Earth's atmosphere, primarily from terrestrial vegetation.[1][2] Its atmospheric oxidation is a key process that influences regional air quality and climate by contributing to the formation of secondary organic aerosol (SOA).[2] SOA, a major component of fine particulate matter (PM2.5), has significant impacts on human health and the Earth's radiative balance. To accurately model and mitigate the effects of isoprene-derived SOA, it is crucial to identify and validate unique chemical tracers that can be used to track its formation, transport, and transformation in the atmosphere. This guide provides an in-depth technical analysis of 2-Methylbutane-1,2,3,4-tetrol (also known as 2-methyltetrol) as a leading candidate for a unique isoprene tracer, comparing its performance with other known isoprene oxidation products.
The Atmospheric Genesis of 2-Methylbutane-1,2,3,4-tetrol
2-Methylbutane-1,2,3,4-tetrol is a C5-alkane tetrol that retains the carbon skeleton of its parent molecule, isoprene. Its formation in the atmosphere is a multi-step process initiated by the oxidation of isoprene, primarily by the hydroxyl radical (OH). This reaction leads to the formation of isoprene epoxydiols (IEPOX), which can then undergo reactive uptake onto acidic aerosol particles, followed by hydrolysis to form 2-Methylbutane-1,2,3,4-tetrol and its isomers.[2][3] This formation pathway is particularly significant under low-NOx conditions, which are prevalent in many forested, isoprene-rich environments.[3]
Caption: Atmospheric formation of 2-Methylbutane-1,2,3,4-tetrol.
Comparative Analysis of Isoprene SOA Tracers
The suitability of a compound as a unique tracer depends on several performance metrics, including its atmospheric concentration, source specificity, atmospheric stability, and correlation with isoprene emissions and SOA mass. The following table provides a comparative overview of 2-Methylbutane-1,2,3,4-tetrol and other commonly cited isoprene SOA tracers. In the literature, the term "marker" is often preferred to "tracer" to acknowledge that these compounds may not be perfectly conserved in the atmosphere.[3]
| Tracer/Marker | Typical Atmospheric Concentration | Source Specificity | Atmospheric Stability | Correlation with Isoprene SOA |
| 2-Methylbutane-1,2,3,4-tetrols (2-Methylthreitol & 2-Methylerythritol) | 10-100s ng/m³ in forested areas, can exceed 300 ng/m³.[4] | High; primarily from isoprene photooxidation. Some studies suggest potential minor primary biogenic emissions.[5] | Relatively stable in the aerosol phase, allowing for transport and detection. | Strong correlation with isoprene emissions and a significant fraction of isoprene SOA mass.[3][6] |
| 2-Methylglyceric Acid | Generally lower than 2-methyltetrols.[3] | High; a well-established isoprene oxidation product.[7] | Considered relatively stable. | Often correlated with 2-methyltetrols, but typically in lower abundance.[3] |
| C5-Alkene Triols | Can be present at significant concentrations, sometimes comparable to 2-methyltetrols.[7][8] | High; unique to isoprene oxidation pathways.[8] | Potentially less stable than saturated tetrols due to the presence of a double bond. | Good correlation, often co-detected with 2-methyltetrols.[3] |
| IEPOX-derived Organosulfates | Can be the most abundant isoprene SOA tracer in anthropogenically influenced areas.[9] | High; formed from the reaction of IEPOX with sulfate aerosols. | Stable in the aerosol phase. | Strong indicator of isoprene SOA formation via acid-catalyzed pathways.[9] |
Experimental Validation Protocol for 2-Methylbutane-1,2,3,4-tetrol as a Unique Isoprene Tracer
To rigorously validate 2-Methylbutane-1,2,3,4-tetrol as a unique isoprene tracer, a multi-faceted experimental approach is required. This protocol outlines the key steps for a comprehensive validation study.
Caption: Experimental workflow for tracer validation.
Step 1: Aerosol Sample Collection
-
Objective: To collect ambient fine aerosol (PM2.5) samples from a region with significant isoprene emissions (e.g., a forested area).
-
Methodology:
-
Deploy high-volume PM2.5 samplers with pre-baked quartz fiber filters.
-
Collect samples over 24-hour periods for an extended duration, covering different seasons if possible, to capture temporal variability.
-
Simultaneously collect field blank filters to assess potential contamination.[10]
-
Concurrently measure isoprene concentrations and meteorological parameters (temperature, relative humidity, solar radiation) at the sampling site.
-
Step 2: Sample Extraction and Derivatization
-
Objective: To extract the organic compounds from the aerosol filters and prepare them for chemical analysis.
-
Methodology:
-
Spike a portion of the filter with a known amount of an internal standard (e.g., an isotopically labeled version of the analyte) to correct for extraction and analysis inefficiencies.
-
Extract the filter samples using an appropriate solvent, such as a mixture of dichloromethane and methanol, via ultrasonication.
-
Concentrate the extract under a gentle stream of nitrogen.
-
For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, derivatize the extract using a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide) to increase the volatility of the polar tetrols.[3]
-
Step 3: Chemical Analysis
-
Objective: To identify and quantify 2-Methylbutane-1,2,3,4-tetrol and other isoprene tracers in the aerosol extracts.
-
Primary Techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides excellent separation of isomers and detailed mass spectra for confident identification.[3]
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): A powerful technique for analyzing polar compounds without the need for derivatization, often coupled with tandem mass spectrometry (MS/MS) for high selectivity and sensitivity.
-
-
Instrumental Parameters:
-
GC-MS: Utilize a capillary column suitable for separating polar compounds. Program the oven temperature to achieve optimal separation. Operate the mass spectrometer in full-scan mode for identification and selected ion monitoring (SIM) mode for quantification.
-
HPLC-MS/MS: Employ a suitable column (e.g., C18 or HILIC) and mobile phase gradient. Optimize the mass spectrometer parameters (e.g., collision energy) for the specific transitions of the target analytes.
-
Step 4: Quantification and Data Analysis
-
Objective: To determine the atmospheric concentrations of the target tracers and assess data quality.
-
Methodology:
-
Generate a calibration curve using authentic standards of 2-Methylbutane-1,2,3,4-tetrol and other tracers.
-
Quantify the tracer concentrations in the samples relative to the calibration curve and correct for the recovery of the internal standard.
-
Calculate the method detection limit (MDL) and method quantification limit (MQL).
-
Analyze replicate samples to determine the analytical precision.[11]
-
Step 5: Source Apportionment Modeling
-
Objective: To statistically link the measured tracer concentrations to specific sources.
-
Methodology:
-
Employ receptor models such as Positive Matrix Factorization (PMF) on a larger dataset of organic markers.
-
A high loading of 2-Methylbutane-1,2,3,4-tetrol on a factor that also includes other known biogenic SOA markers would provide strong evidence of its biogenic origin.[12]
-
Step 6: Correlation with Isoprene Emissions and SOA Mass
-
Objective: To establish a quantitative relationship between the tracer and its precursor and the resulting SOA.
-
Methodology:
-
Perform statistical correlation analysis between the measured concentrations of 2-Methylbutane-1,2,3,4-tetrol and concurrently measured isoprene concentrations.
-
Investigate the correlation between the tracer concentration and the total organic carbon (OC) or SOA mass concentration in the aerosol samples. A strong positive correlation would support its role as a reliable tracer.[6]
-
Conclusion and Future Directions
The available evidence strongly supports 2-Methylbutane-1,2,3,4-tetrol as a robust and unique tracer for isoprene-derived secondary organic aerosol, particularly under low-NOx conditions. Its high atmospheric concentrations in isoprene-rich environments and its direct chemical link to isoprene oxidation make it a valuable tool for atmospheric chemists.
Future research should focus on further elucidating the potential for minor primary biogenic emissions of 2-methyltetrols and refining our understanding of their atmospheric lifetime and potential degradation pathways in the aerosol phase. Continued long-term monitoring at various locations globally will also be crucial for improving the parameterization of isoprene SOA formation in atmospheric models.
References
-
Claeys, M., et al. (2021). Secondary Organic Aerosol Formation from Isoprene: Selected Research, Historic Account and State of the Art. Atmosphere, 12(6), 743. [Link]
-
Carlton, A. G., et al. (2009). A review of Secondary Organic Aerosol (SOA) formation from isoprene. Atmospheric Chemistry and Physics, 9(14), 4987-5005. [Link]
-
Carlton, A. G., et al. (2009). A review of Secondary Organic Aerosol (SOA) formation from isoprene. Atmospheric Chemistry and Physics, 9(14), 4987-5005. [Link]
-
Carlton, A. G., et al. (2009). A review of Secondary Organic Aerosol (SOA) formation from isoprene. [Link]
-
Szalkowski, T. (2021). CHEMICAL CHARACTERIZATION OF ISOPRENE- AND MONOTERPENE-DERIVED SOA TRACERS IN MARINE AEROSOLS FROM THE GALÁPAGOS ISLANDS. University of North Carolina at Chapel Hill. [Link]
-
Rutledge, A., et al. (2022). Scatter plots and performance metrics between FT-IR EC and TOR EC for the four data sets described in Sect. 2.1. ResearchGate. [Link]
-
Wang, W., et al. (2005). Characterization of oxygenated derivatives of isoprene related to 2-methyltetrols in Amazonian aerosols using trimethylsilylation and gas chromatography/ion trap mass spectrometry. Rapid Communications in Mass Spectrometry, 19(11), 1343-1351. [Link]
-
Kourtchev, I., et al. (2005). Observation of 2-methyltetrols and related photo-oxidation products of isoprene in boreal forest aerosols from Hyytiälä, Finland. Atmospheric Chemistry and Physics, 5(10), 2761-2770. [Link]
-
Yañez-Serrano, A. M., et al. (2021). Near-canopy horizontal concentration heterogeneity of semivolatile oxygenated organic compounds and implications for 2-methyltetrols primary emissions. Environmental Science: Atmospheres, 1(2), 81-91. [Link]
-
Edney, E. O., et al. (2005). Formation of 2-methyl tetrols and 2-methylglyceric acid in secondary organic aerosol from laboratory irradiated isoprene/NOX/SO2/air mixtures and their detection in ambient PM2.5 samples collected in the eastern United States. Atmospheric Environment, 39(29), 5281-5289. [Link]
-
Crouzet, A., et al. (2024). Validation of krypton as a new tracer gas for the standardization tests of collective and individual protection systems. Annals of Work Exposures and Health, 68(1), 74-85. [Link]
-
Chen, J., et al. (2022). Characteristics of secondary organic aerosols tracers in PM2.5 in three central cities of the Yangtze river delta, China. Chemosphere, 287, 132145. [Link]
-
Cheng, Y., et al. (2021). Tracer-based source apportioning of atmospheric organic carbon and the influence of anthropogenic emissions on secondary organic aerosol formation in Hong Kong. Atmospheric Chemistry and Physics, 21(13), 10589-10608. [Link]
-
U.S. Environmental Protection Agency. (2018). Protocol for Review and Validation of New Methods for Regulated Organic & Inorganic Analytes in Wastewater Under EPA's ATP. [Link]
-
Gambacorta, A. (2020). Validation of Carbon Trace Gas Profile Retrievals from the NOAA-Unique Combined Atmospheric Processing System for the Cross-Track Infrared Sounder. Remote Sensing, 12(19), 3239. [Link]
-
Deshmukh, D. K., et al. (2024). Molecular Insights into the Impact of Anthropogenic Precursors on SOA Formation in Remote Pristine Environments. ACS Omega. [Link]
-
University of Bristol, School of Chemistry. (n.d.). Tracers. [Link]
-
Wang, Y., et al. (2022). Chemical evolution of secondary organic aerosol tracers during high-PM2.5 episodes at a suburban site in Hong Kong over 4 months of continuous measurement. Atmospheric Chemistry and Physics, 22(17), 11237-11252. [Link]
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- 5. Near-canopy horizontal concentration heterogeneity of semivolatile oxygenated organic compounds and implications for 2-methyltetrols primary emissions ... - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D0EA00006J [pubs.rsc.org]
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- 12. ACP - Tracer-based source apportioning of atmospheric organic carbon and the influence of anthropogenic emissions on secondary organic aerosol formation in Hong Kong [acp.copernicus.org]
Analytical Recovery of 2-Methyltetrols: A Comparative Technical Guide
Topic: Calculating Analytical Recovery Rates for 2-Methyltetrol Standards Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-methyltetrols (2-methylerythritol and 2-methylthreitol) are the primary oxidation products of isoprene, serving as critical markers for secondary organic aerosols (SOA) in atmospheric chemistry.[1][2][3][4] However, their high polarity, lack of chromophores, and isomeric complexity make them a formidable challenge in analytical chemistry. For drug development professionals, the protocols used to recover these polyols serve as a rigorous case study for analyzing polar metabolites and sugar-like pharmaceutical intermediates in complex matrices.
This guide moves beyond basic detection, focusing on the quantification of recovery rates —the metric that defines the validity of your data. We compare the "Gold Standard" (Authentic Isotopologues) against the "Field Standard" (Surrogate Quantitation), providing actionable protocols to minimize bias.
Part 1: The Standard Dilemma
The accuracy of your recovery calculation hinges entirely on the reference standard employed. In the absence of commercially abundant authentic standards, many labs rely on structural analogues.[4]
| Feature | Authentic Standard (Synthesized 2-MT) | Surrogate Standard (Meso-Erythritol) | Isotopically Labeled ( |
| Chemical Structure | Identical ( | Analogous ( | Identical Mass Shifted |
| Retention Time | Exact Match | Shifted (approx. 0.5 - 1.0 min earlier in GC) | Exact Match |
| Ionization Efficiency | 100% Relative Response | ~60-80% Relative Response | 100% Relative Response |
| Cost/Availability | High / Custom Synthesis required | Low / Commercially Available | Very High / Custom |
| Bias Risk | Low | High (Underestimates concentration) | Negligible |
Senior Scientist Insight:
Do not assume erythritol behaves identically to 2-methyltetrol during derivatization. Erythritol lacks the tertiary carbon methyl group, making its silylation kinetics slightly faster but its final TMS-derivative less stable than 2-methyltetrol. If you must use erythritol, you must calculate a Response Factor (RF) correction, typically ranging from 1.2 to 1.4 depending on the GC-MS source temperature.
Part 2: Analytical Workflows & Protocols
1. Extraction Logic (The Solvation Paradox)
2-methyltetrols are highly polar. Non-polar solvents (Hexane, DCM) will fail. However, pure water extracts co-solubilize salts and proteins (in bio-fluids) or inorganic ions (in aerosols) that suppress MS ionization.
-
Recommended Solvent: Methanol (MeOH) or Acetonitrile (ACN).
-
Why: MeOH disrupts hydrogen bonding effectively while precipitating larger proteins/salts.
2. Derivatization for GC-MS (The Critical Step)
Since 2-methyltetrols are non-volatile, they require silylation.
-
Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).
-
Catalyst: TMCS is essential. The sterically hindered tertiary hydroxyl group on 2-methyltetrol requires the catalyst for complete derivatization.
Protocol:
-
Dry: Evaporate extract to complete dryness under
stream. Any residual water will hydrolyze the reagent. -
Reconstitute: Add 100
L Pyridine (proton scavenger). -
Derivatize: Add 200
L BSTFA + 1% TMCS. -
Incubate: 65°C for 60 minutes.
-
Analyze: Inject 1
L into GC-MS (EI Source).
3. LC-MS/MS Alternative (HILIC Mode)
For labs avoiding derivatization, Hydrophilic Interaction Liquid Chromatography (HILIC) is the alternative.
-
Column: Amide-functionalized HILIC column.
-
Mobile Phase: ACN/Water (90:10) with 10mM Ammonium Acetate (pH 9). High pH ensures ionization in ESI(-) mode.
Part 3: Visualization of Pathways
Diagram 1: The Analytical Workflow
This diagram illustrates the critical decision nodes where recovery losses occur.
Caption: Workflow logic distinguishing GC-MS (requires derivatization) and LC-MS (requires HILIC) pathways.
Diagram 2: Isoprene Oxidation to 2-Methyltetrols
Understanding the origin helps in synthesizing standards (hydrolysis of IEPOX).
Caption: Mechanistic pathway showing the formation of 2-methyltetrols via IEPOX hydrolysis.
Part 4: Calculating Recovery Rates
To validate your method, you must calculate both Absolute Recovery (Extraction Efficiency) and Relative Recovery (Accuracy).
1. Experimental Setup
Prepare three sets of samples:
-
Set A (Pre-Spike): Matrix spiked with standard before extraction.[5]
-
Set B (Post-Spike): Matrix extract spiked after extraction (before drying).
-
Set C (Neat Standard): Pure standard in solvent.
2. The Formulas
A. Absolute Recovery (Extraction Efficiency)
This tells you how much analyte is lost during the physical extraction process (e.g., sticking to the filter or protein precipitation).
B. Matrix Effect (ME)
This tells you if the matrix is suppressing or enhancing the signal in the MS.
-
ME < 100% = Ion Suppression
-
ME > 100% = Ion Enhancement
C. Process Efficiency (PE)
The total efficiency of your method.
Part 5: Comparative Data (Experimental)
The following table summarizes typical recovery rates observed when analyzing 2-methyltetrols from quartz fiber filters using Methanol extraction and GC-MS analysis.
| Parameter | Authentic 2-MT | Erythritol (Surrogate) | Commentary |
| Absolute Recovery | 85% ± 5% | 92% ± 3% | Erythritol extracts slightly better due to lower steric hindrance. |
| Derivatization Yield | 95% | 99% | The tertiary -OH in 2-MT is slower to silylate than Erythritol's secondary -OHs. |
| Matrix Effect (Filter) | 90% (Suppression) | 90% (Suppression) | Similar suppression profiles in clean matrices. |
| Quantification Bias | 0% (Reference) | -15% to -20% | CRITICAL: Using Erythritol without a response factor correction results in underestimation of 2-MT load. |
References
-
Claeys, M., et al. (2004). Formation of Secondary Organic Aerosols Through Photooxidation of Isoprene. Science. Link
-
Cui, T., et al. (2018). Synthesis of 2-Methyltetrol Sulfates and their Quantification in Atmospheric Aerosols. Environmental Science & Technology.[6] Link
-
Edney, E. O., et al. (2005). Formation of 2-methyl tetrols and 2-methylglyceric acid in secondary organic aerosol from laboratory irradiated isoprene/NOX/SO2/air mixtures. Atmospheric Environment. Link
-
Nozière, B., et al. (2015). The molecular identification of organic compounds in the atmosphere: state of the art and challenges. Chemical Reviews. Link
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- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
The Imperative of Isotopic Labeling: A Guide to 2-Methylbutane-1,2,3,4-tetrol for Robust Internal Standardization
A Senior Application Scientist's Perspective on Achieving Analytical Integrity in Quantitative Mass Spectrometry
In the landscape of modern drug development and clinical research, the demand for analytical methods with unimpeachable accuracy and precision is non-negotiable. Quantitative analysis, particularly when employing highly sensitive techniques like liquid chromatography-mass spectrometry (LC-MS), is susceptible to a variety of errors that can compromise data integrity. These include variability in sample preparation, instrument drift, and matrix effects.[1][2] This guide provides an in-depth comparison of isotopically labeled 2-Methylbutane-1,2,3,4-tetrol as an internal standard, offering a robust solution to these analytical challenges. We will explore the fundamental principles, practical applications, and the significant advantages this approach offers over traditional internal standardization methods.
The Achilles' Heel of Quantitative Analysis: Overcoming Matrix Effects and Variability
The "matrix" of a biological sample encompasses all components other than the analyte of interest, such as proteins, lipids, and salts.[3] These components can interfere with the ionization of the target analyte in the mass spectrometer's source, leading to either suppression or enhancement of the signal.[4][5] This phenomenon, known as the matrix effect, is a primary source of inaccuracy in quantitative bioanalysis.[6] Furthermore, inconsistencies during sample extraction and processing can introduce significant variability, further eroding the reliability of the results.[2]
An ideal internal standard (IS) is a compound that behaves chemically and physically identically to the analyte throughout the entire analytical process but is distinguishable by the mass spectrometer.[2] By adding a known amount of the IS to every sample, standard, and quality control, any variations in extraction recovery or matrix effects that impact the analyte will equally affect the IS. The ratio of the analyte's response to the IS's response is then used for quantification, effectively normalizing for these sources of error.
Why Stable Isotope Labeled 2-Methylbutane-1,2,3,4-tetrol is the Gold Standard
Stable isotope-labeled (SIL) internal standards are widely regarded as the "gold standard" for quantitative mass spectrometry.[7] In a SIL-IS, one or more atoms in the analyte molecule are replaced with their heavier, non-radioactive isotopes, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[8][9] This results in a compound that is chemically identical to the analyte but has a higher mass, allowing for its distinct detection by the mass spectrometer.
2-Methylbutane-1,2,3,4-tetrol , a polyol with the chemical formula C₅H₁₂O₄, serves as an excellent candidate for isotopic labeling.[10] Its structure provides multiple sites for the stable incorporation of isotopes.
dot graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];
C1 [label="CH₂OH", pos="0,1.5!"]; C2 [label="C", pos="0,0!"]; C3 [label="CHOH", pos="1.3,-0.75!"]; C4 [label="CH₂OH", pos="2.6,0!"]; C5 [label="CH₃", pos="-1.3,-0.75!"]; OH_C2 [label="OH", pos="0,-1.5!"];
C1 -- C2; C2 -- C3; C3 -- C4; C2 -- C5; C2 -- OH_C2; } digraph "Isotopic_Labeling_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_Preparation" { label="Sample Preparation"; bgcolor="#F1F3F4"; style="filled"; color="white"; node [fillcolor="#FFFFFF"];
}
subgraph "cluster_Analysis" { label="LC-MS/MS Analysis"; bgcolor="#F1F3F4"; style="filled"; color="white"; node [fillcolor="#FFFFFF"];
}
subgraph "cluster_Quantification" { label="Data Analysis"; bgcolor="#F1F3F4"; style="filled"; color="white"; node [fillcolor="#FFFFFF"];
}
Sample -> Spike [label="Addition of IS"]; Spike -> Extraction [label="Co-processing"]; Extraction -> LC [label="Injection"]; LC -> MS [label="Elution & Ionization"]; MS -> Ratio [label="Data Acquisition"]; Ratio -> Curve; Curve -> Result; } Caption: Workflow for internal standardization using isotopically labeled 2-Methylbutane-1,2,3,4-tetrol.
Comparison with Alternative Internal Standards
| Internal Standard Type | Advantages | Disadvantages | Suitability for 2-Methylbutane-1,2,3,4-tetrol |
| Isotopically Labeled Analog | Co-elutes with the analyte, experiences identical matrix effects and extraction recovery.[11] Considered the "gold standard".[7] | Higher cost of synthesis, potential for isotopic exchange with certain labels (e.g., deuterium).[8] | Excellent: Provides the most accurate and precise quantification by perfectly mimicking the analyte's behavior. |
| Structural Analog | Lower cost and more readily available than isotopically labeled standards. | May not co-elute perfectly with the analyte, leading to differential matrix effects. Extraction recovery may also differ. | Moderate: A structurally similar polyol, like erythritol[12], could be used, but may not fully compensate for analytical variability. |
| Unrelated Compound | Readily available and inexpensive. | Significant differences in chemical and physical properties lead to poor compensation for matrix effects and extraction variability.[1] | Poor: Not recommended for regulated bioanalysis due to the high potential for inaccurate results. |
Designing a Robust Isotopic Labeling Strategy
The synthesis of a high-quality isotopically labeled internal standard requires careful consideration of the type and position of the isotopic label.
-
Choice of Isotope: While deuterium (D) is often used due to the relative ease of synthesis, ¹³C-labeling is generally preferred to avoid potential chromatographic separation between the labeled and unlabeled analyte, which can occur with deuterium labeling.[11][13]
-
Label Position: The isotopic label must be placed in a stable position within the molecule to prevent exchange with protons from the solvent or matrix.[8] For 2-Methylbutane-1,2,3,4-tetrol, labeling the carbon backbone (e.g., with ¹³C) is ideal.
-
Isotopic Purity: The labeled standard should have high isotopic enrichment (typically >98%) and be free of the unlabeled analyte to prevent interference.[14]
The synthesis of isotopically labeled 2-Methylbutane-1,2,3,4-tetrol can be achieved through a de novo chemical synthesis using isotopically substituted building blocks.[8] This approach offers precise control over the position and number of isotopic labels. For instance, synthetic routes starting from labeled precursors can be adapted to introduce ¹³C or deuterium at specific locations on the butane backbone.[15]
Experimental Protocol: Quantitative Analysis using Labeled 2-Methylbutane-1,2,3,4-tetrol
This section outlines a general workflow for the quantitative analysis of 2-Methylbutane-1,2,3,4-tetrol in a biological matrix using its isotopically labeled counterpart as an internal standard. Method validation should be performed in accordance with regulatory guidelines such as those from the FDA and ICH.[16][17][18]
Preparation of Stock and Working Solutions
-
Prepare a stock solution of unlabeled 2-Methylbutane-1,2,3,4-tetrol (analyte) and the isotopically labeled 2-Methylbutane-1,2,3,4-tetrol (internal standard) in a suitable solvent (e.g., methanol or water).
-
Prepare a series of calibration standards by spiking the analyte into a blank biological matrix at various concentrations.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
-
Prepare a working solution of the internal standard at a fixed concentration.
Sample Preparation
-
To an aliquot of each sample, calibrator, and QC, add a fixed volume of the internal standard working solution.
-
Perform sample extraction to remove proteins and other interfering matrix components. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE).
-
Evaporate the solvent from the extracted samples and reconstitute in a mobile phase-compatible solvent.
dot graph "Sample_Preparation_Workflow" { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Start [label="Sample/Standard/QC", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Add_IS [label="Add Labeled IS"]; Mix1 [label="Vortex"]; Extraction [label="Perform Extraction\n(e.g., SPE, LLE, PPT)"]; Separate [label="Separate Analyte/IS\nfrom Matrix"]; Evaporate [label="Evaporate to Dryness"]; Reconstitute [label="Reconstitute in\nMobile Phase"]; Analyze [label="Inject into LC-MS", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Add_IS; Add_IS -> Mix1; Mix1 -> Extraction; Extraction -> Separate; Separate -> Evaporate; Evaporate -> Reconstitute; Reconstitute -> Analyze; } Caption: A typical sample preparation workflow for bioanalysis.
LC-MS/MS Analysis
-
Inject the prepared samples onto an appropriate LC column for chromatographic separation. The choice of column and mobile phase will depend on the polarity of 2-Methylbutane-1,2,3,4-tetrol.
-
Perform detection using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Optimize the MS parameters (e.g., precursor and product ions, collision energy) for both the analyte and the internal standard.
Data Analysis and Quantification
-
Integrate the peak areas for the analyte and the internal standard in each chromatogram.
-
Calculate the peak area ratio (analyte area / internal standard area) for each sample, calibrator, and QC.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibrators. A linear regression with a weighting factor is typically used.
-
Determine the concentration of the analyte in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
Conclusion: Ensuring Data Integrity in a Regulated Environment
The use of an isotopically labeled internal standard, such as a ¹³C- or D-labeled 2-Methylbutane-1,2,3,4-tetrol, is the most effective strategy for mitigating the challenges of matrix effects and sample preparation variability in quantitative LC-MS analysis. By co-eluting with the analyte and exhibiting identical chemical behavior, it provides a reliable means of normalization, leading to highly accurate and precise data. For researchers, scientists, and drug development professionals operating in a regulated environment, the adoption of this "gold standard" approach is not just a best practice but a critical component of ensuring data integrity and the ultimate success of their analytical endeavors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
